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  • Product: 4-Methoxy-1h-pyrrole-2-carboxylic acid
  • CAS: 90724-66-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-methoxy-1H-pyrrole-2-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with related molecular structures.

Introduction

4-methoxy-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a foundational element in numerous natural products and pharmaceuticals. The strategic placement of a methoxy group and a carboxylic acid function imparts specific electronic and steric properties to the molecule, influencing its reactivity, binding affinity, and overall physicochemical characteristics. Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.

This guide will not only present the expected spectroscopic data but also delve into the rationale behind the spectral features, providing a framework for the analysis of similar substituted pyrrole systems.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 4-methoxy-1H-pyrrole-2-carboxylic acid dictates its spectroscopic signature. The interplay between the electron-donating methoxy group, the electron-withdrawing carboxylic acid group, and the aromatic pyrrole ring creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-methoxy-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom. The predicted spectra are based on established substituent effects on the pyrrole ring.[1][2]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 4-methoxy-1H-pyrrole-2-carboxylic acid is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, the methoxy protons, and the carboxylic acid proton. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the pyrrole protons.[1][3]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~12.0 - 13.0Broad Singlet1H
NH~11.0 - 12.0Broad Singlet1H
H-5~7.0 - 7.2Doublet1H
H-3~6.2 - 6.4Doublet1H
OCH₃~3.8Singlet3H

Interpretation and Causality:

  • COOH and NH Protons: The acidic protons of the carboxylic acid and the N-H of the pyrrole are expected to appear as broad singlets at very downfield chemical shifts. Their exact positions are highly dependent on the solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, these signals are typically well-resolved.

  • Pyrrole Protons (H-5 and H-3): The protons on the pyrrole ring will appear as doublets due to coupling with each other. The H-5 proton is adjacent to the nitrogen and is influenced by the methoxy group at the 4-position, while the H-3 proton is adjacent to the carboxylic acid. The electron-donating methoxy group will shield the nearby protons, shifting them upfield, while the electron-withdrawing carboxylic acid will deshield the adjacent proton, shifting it downfield relative to unsubstituted pyrrole.[3][4]

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 4-methoxy-1H-pyrrole-2-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable NH and COOH protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 2 seconds.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~160 - 165
C-4 (Pyrrole)~150 - 155
C-2 (Pyrrole)~125 - 130
C-5 (Pyrrole)~115 - 120
C-3 (Pyrrole)~100 - 105
OCH₃~55 - 60

Interpretation and Causality:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at a downfield chemical shift, typically in the range of 160-165 ppm.[5]

  • Pyrrole Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C-4 carbon, bearing the electron-donating methoxy group, will be significantly deshielded. The C-2 carbon, attached to the electron-withdrawing carboxylic acid, will also be deshielded. The C-3 and C-5 carbons will be influenced by both substituents.[2]

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical region for such groups, around 55-60 ppm.[6][7]

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-methoxy-1H-pyrrole-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the pyrrole ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500 (broad)O-H (Carboxylic Acid)Stretching
~3300 (sharp)N-H (Pyrrole)Stretching
1720 - 1680 (strong)C=O (Carboxylic Acid)Stretching
~1550C=C (Pyrrole Ring)Stretching
~1250C-O (Carboxylic Acid & Ether)Stretching

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the O-H stretch, which typically spans from 3300 to 2500 cm⁻¹.[8][9] This broadening is a direct result of extensive intermolecular hydrogen bonding, forming dimers in the solid state.[10][11]

  • N-H Stretch: The N-H stretching vibration of the pyrrole ring is expected to appear as a sharper peak around 3300 cm⁻¹, potentially overlapping with the broad O-H band.[12]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed in the region of 1720-1680 cm⁻¹.[8][9] The conjugation with the pyrrole ring may shift this band to a slightly lower wavenumber.

  • Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring typically appear around 1550 cm⁻¹.[13]

  • C-O Stretches: The C-O stretching vibrations from the carboxylic acid and the methoxy ether group will be present in the fingerprint region, around 1250 cm⁻¹.[8]

Experimental Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 155 (corresponding to the molecular weight of C₇H₇NO₃)

  • Key Fragmentation Ions:

    • m/z = 138 ([M-OH]⁺): Loss of a hydroxyl radical from the carboxylic acid.[14][15]

    • m/z = 110 ([M-COOH]⁺): Loss of the entire carboxylic acid group.[14][15]

    • m/z = 124 ([M-OCH₃]⁺): Loss of a methoxy radical.

    • m/z = 96 ([M-CO₂-CH₃]⁺): Subsequent loss of a methyl radical after decarboxylation.

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak at m/z 155 confirms the molecular weight of the compound.

  • Fragmentation Pathways: Under electron ionization, carboxylic acids often undergo characteristic fragmentations.[16] The loss of a hydroxyl radical (m/z 138) and the loss of the entire carboxyl group (m/z 110) are common fragmentation pathways for aromatic carboxylic acids.[17] The methoxy group can also be lost as a radical, leading to a peak at m/z 124. Further fragmentation of the pyrrole ring can also occur.[18][19]

Experimental Protocol for MS Data Acquisition (EI-MS):

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizations

Molecular Structure

4-methoxy-1H-pyrrole-2-carboxylic_acid C1 C N N C1->N H_C5 H C1->H_C5 H-5 C2 C C2->C1 C_COOH C C2->C_COOH C3 C C3->C2 H_C3 H C3->H_C3 C4 C C4->C3 O_Me O C4->O_Me N->C4 H_N H N->H_N O1_COOH O C_COOH->O1_COOH = O2_COOH O C_COOH->O2_COOH H_COOH H O2_COOH->H_COOH C_Me C O_Me->C_Me H1_Me H C_Me->H1_Me H2_Me H C_Me->H2_Me H3_Me H C_Me->H3_Me lab_C2 C2 lab_C3 C3 lab_C4 C4 lab_C5 C5 lab_N N1

Caption: Molecular structure of 4-methoxy-1H-pyrrole-2-carboxylic acid.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 4-methoxy-1H-pyrrole-2-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid.

Conclusion

The comprehensive spectroscopic analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparison with analogous structures, offers a reliable guide for researchers. The interplay of the methoxy and carboxylic acid substituents on the pyrrole ring results in a unique and interpretable spectroscopic fingerprint. This guide serves as a foundational reference for the characterization of this and other similarly substituted pyrrole derivatives, facilitating their application in drug discovery and materials science.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • Problems in Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(11), 20638–20657. [Link]

  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 541–549. [Link]

  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 541-549. [Link]

  • Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Contreras, R. H., & Peralta, J. E. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 60(6), 1642–1646. [Link]

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 541-549. [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Data set]. [Link]

  • Poulton, G. A., Cyr, T. D., & McMullan, E. E. (1976). Pyrones. IV. Phacidin, a fungal growth inhibitor from Potebniamyces balsamicola Smerlis var. boycei Funk. Canadian Journal of Chemistry, 54(23), 3916-3920. [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole...[Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Fally, F., Riga, J., & Verbist, J. J. (n.d.). PLASMA POLYMERIZATION OF PYRROLE. [Link]

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5338. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Afonin, A. V., Ushakov, I. A., & Vashchenko, A. V. (2005). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Russian Journal of Organic Chemistry, 41(8), 1198-1204. [Link]

  • Shi, Y., Li, Y., & Liu, S. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2327–2337. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Pluscec, J., & Smith, G. (1970). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Organic Chemistry, 35(5), 1464-1468. [Link]

  • Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. [Link]

  • ResearchGate. (2025, August 10). Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate. [Link]

  • Wang, F., Li, Z. L., & Wang, Q. (2014). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 49(10), 991-1000. [Link]

  • Roesler, A., Zeller, A., & Eyselein, J. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Zeitschrift für Naturforschung B, 79(2), 79-87. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of the Physical Sciences, 7(1), 114-120. [Link]

  • da Silva, I. E. P., da Silva, E. C., de Oliveira, H. P., & de Melo, C. P. (2014). Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 335-340. [Link]

Sources

Exploratory

Synthesis and Process Development of 4-Methoxy-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide

Introduction & Chemical Context 4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS 90724-66-6)[1] is a highly specialized, electron-rich heterocyclic building block. It serves as a critical starting material and intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS 90724-66-6)[1] is a highly specialized, electron-rich heterocyclic building block. It serves as a critical starting material and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of potassium-competitive acid blockers (P-CABs) such as fexuprazan[2].

The fundamental challenge in synthesizing 4-oxygenated pyrroles lies in the inherent reactivity of the pyrrole nucleus. Because pyrroles are highly electron-dense (π-excessive heteroaromatics), direct electrophilic functionalization—such as direct methoxylation or oxidation of a pre-formed pyrrole-2-carboxylate—frequently results in uncontrolled polymerization, oxidative degradation, and poor regioselectivity. Consequently, robust synthetic routes mandate either the de novo construction of the functionalized ring or the controlled aromatization of saturated precursors.

Retrosynthetic Strategy & Mechanistic Causality

To establish a self-validating, scalable protocol, process chemists avoid direct functionalization of the pyrrole core. The most industrially viable route relies on a three-stage sequence:

  • De Novo Ring Construction: Synthesis of a 4-hydroxy-1H-pyrrole-2-carboxylate core via a Knorr-type condensation.

  • Regioselective O-Alkylation: Conversion of the 4-hydroxy group to a 4-methoxy group.

  • Controlled Saponification: Hydrolysis of the ester to yield the target carboxylic acid.

Mechanistic Causality: The Alkylation Dilemma

A critical juncture in this synthesis is the regioselective methylation of the intermediate methyl 4-hydroxy-1H-pyrrole-2-carboxylate [3]. This intermediate possesses an ambident nucleophilic system, meaning alkylation can theoretically occur at the pyrrole nitrogen (N1) or the hydroxyl oxygen (O4).

According to the Hard-Soft Acid-Base (HSAB) principle , the oxygen anion is a "harder" nucleophile compared to the delocalized, "softer" pyrrole nitrogen. By employing a mild, hard base such as potassium carbonate (


) in a polar aprotic solvent (e.g., DMF), the reaction thermodynamically favors O-alkylation. Conversely, utilizing a strong base like sodium hydride (NaH) forces complete deprotonation of the pyrrole nitrogen, leading to undesired N-methylation or N,O-dimethylation, which compromises the integrity of the starting material stream.

Retrosynthesis Target 4-Methoxy-1H-pyrrole- 2-carboxylic acid (Target) Ester Methyl 4-methoxy-1H- pyrrole-2-carboxylate Target->Ester Saponification (LiOH, H2O/THF) Hydroxy Methyl 4-hydroxy-1H- pyrrole-2-carboxylate Ester->Hydroxy O-Methylation (MeI, K2CO3) Acyclic Aminomalonate + Beta-Ketoester Hydroxy->Acyclic Knorr-type Condensation

Retrosynthetic pathway for 4-methoxy-1H-pyrrole-2-carboxylic acid.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific thermodynamic controls to ensure high purity and yield.

Step 1: Synthesis of Methyl 4-hydroxy-1H-pyrrole-2-carboxylate

Objective: Construct the functionalized pyrrole core via base-buffered condensation.

  • Charge Reactor: To a clean, dry reaction vessel, add diethyl aminomalonate hydrochloride (1.0 equiv) and methyl 3-oxopropanoate (1.1 equiv) dissolved in anhydrous methanol (10 volumes).

  • Buffer Addition: Introduce anhydrous sodium acetate (1.2 equiv). Causality: The acetate acts as a mild base to liberate the free amine from the hydrochloride salt without triggering base-catalyzed degradation of the beta-ketoester.

  • Cyclization: Heat the mixture to reflux (65°C) under a nitrogen atmosphere for 4 to 6 hours. Monitor the consumption of the aminomalonate via HPLC.

  • Isolation: Concentrate the mixture under reduced pressure to remove 70% of the methanol. Cool the residue to 0–5°C and add cold diisopropyl ether to induce crystallization. Filter the precipitate and dry under vacuum to afford the 4-hydroxy intermediate[3].

Step 2: Regioselective O-Methylation

Objective: Convert the 4-hydroxy group to the required 4-methoxy moiety while preserving the free N-H.

  • Deprotonation: Dissolve methyl 4-hydroxy-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (5 volumes). Add finely powdered

    
     (1.5 equiv). Stir at 20°C for 30 minutes to pre-form the phenoxide-like anion.
    
  • Alkylation: Dropwise add dimethyl sulfate or methyl iodide (1.1 equiv). Critical Control: Maintain the internal temperature strictly below 25°C using a cooling jacket. Elevated temperatures provide the activation energy required for the competing N-alkylation pathway.

  • Quench & Workup: After 12 hours of stirring, slowly quench the reaction by pouring it into vigorously stirred ice water (15 volumes). The product, methyl 4-methoxy-1H-pyrrole-2-carboxylate, will precipitate as an off-white solid. Filter, wash with water, and dry.

Step 3: Saponification to Target Acid

Objective: Hydrolyze the ester to the free carboxylic acid without inducing decarboxylation.

  • Reaction Setup: Suspend methyl 4-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and water (10 volumes total).

  • Hydrolysis: Add lithium hydroxide monohydrate (

    
    , 2.0 equiv). Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation provides milder, more controlled hydrolysis, which is vital because the highly electron-rich 4-methoxypyrrole-2-carboxylic acid is exceptionally prone to thermal decarboxylation under harsh basic conditions.
    
  • Acidification: Stir at 40°C for 4 hours. Remove the THF under reduced pressure. Cool the remaining aqueous phase to 0–5°C. Carefully acidify to pH 3.0–3.5 using 1M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield 4-methoxy-1H-pyrrole-2-carboxylic acid[1].
    

Workflow Step1 Step 1: Condensation Aminomalonate + Beta-Ketoester NaOAc, MeOH, 65°C Step2 Step2 Step1->Step2 Step3 Step 3: Saponification LiOH·H2O, THF/H2O, 40°C Careful acidification to pH 3.0 Step2->Step3 Step4 Final Isolation EtOAc Extraction & Concentration Target: CAS 90724-66-6 Step3->Step4

Step-by-step experimental workflow for the synthesis of the target molecule.

Quantitative Data & Process Comparison

The table below summarizes the quantitative metrics of various synthetic strategies evaluated during process development for 4-oxygenated pyrrole derivatives[2].

Synthetic RouteKey ReagentsRegioselectivity (O:N)Overall YieldScalability Profile
Direct Methoxylation Pyrrole-2-carboxylate,

/Oxidants
Poor (< 1:5)< 10%Low: Severe polymerization and degradation.
NaH-Mediated Alkylation 4-Hydroxy intermediate, NaH, MeIModerate (1:1)35%Low: Requires complex chromatographic separation.

-Mediated Alkylation (Proposed)
4-Hydroxy intermediate,

, MeI
Excellent (> 95:5) > 75% High: Product isolated via simple precipitation.
One-Pot Cyano-Pyrrole 3-Aminopropionitrile, Methyl 2-oxoacetatesN/A (De novo)36 - 90%High: Excellent for specific P-CAB intermediates.

References

  • Sigma-Aldrich. "4-Methoxy-1H-pyrrole-2-carboxylic Acid | 90724-66-6".
  • ACS Omega. "Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism".
  • LGC Standards. "Methyl 4-Hydroxy-1H-pyrrole-2-carboxylate".

Sources

Foundational

Technical Guide: Isolation and Purification of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

This technical guide details the isolation and purification of 4-methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6). This compound is a critical heterocyclic building block, frequently employed in the synthesis of DN...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the isolation and purification of 4-methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6). This compound is a critical heterocyclic building block, frequently employed in the synthesis of DNA-binding polyamides (such as distamycin and netropsin analogues) and various pharmaceutical candidates.

Executive Summary & Physicochemical Profile

4-Methoxy-1H-pyrrole-2-carboxylic acid is an electron-rich heteroaromatic acid. Its purification is governed by two competing factors: the acidity of the carboxylic moiety (pKa ~4.4) and the oxidative instability of the electron-rich pyrrole ring. Successful isolation requires a strategy that minimizes exposure to air and light while leveraging pH-dependent solubility switches.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Purification
Molecular Formula C₆H₇NO₃MW: 141.12 g/mol
pKa (COOH) ~4.4 (Predicted)Enables acid-base extraction.
pKa (NH) >16Non-acidic under standard workup conditions.
Solubility Soluble in MeOH, EtOAc, DMSO, dilute base.Poor solubility in Hexane, acidic water.
Stability Air/Light SensitiveCritical: Pyrroles darken (polymerize) upon oxidation. Work under N₂.
Appearance Off-white to tan solidDarkening indicates decomposition.

Source Material Preparation

This guide assumes the compound is isolated from a synthetic reaction mixture (e.g., hydrolysis of an ester precursor like ethyl 4-methoxy-1H-pyrrole-2-carboxylate) or a crude biological extract.

Pre-Purification Protocol[1][2]
  • Quenching: If coming from basic hydrolysis (LiOH/NaOH), the reaction mixture is likely alkaline (pH > 12).

  • Filtration: Remove any insoluble catalytic residues (e.g., Pd/C from hydrogenation steps) using a Celite pad before acidification.

  • Inert Atmosphere: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use to prevent oxidative degradation of the pyrrole ring.

Core Isolation Workflow: Acid-Base Extraction

The most efficient method to separate the target acid from neutral impurities (unreacted esters, side products) is a pH-swing extraction.

Step-by-Step Methodology
  • Initial Phase (Alkaline):

    • Ensure the crude mixture is in an aqueous solution at pH 10–12 .

    • Wash this aqueous phase with Ethyl Acetate (EtOAc) (2x volumes).

    • Mechanistic Insight: At this pH, the target exists as the carboxylate salt (highly water-soluble). Neutral organic impurities partition into the EtOAc and are discarded.

  • Acidification (Precipitation/Extraction):

    • Cool the aqueous layer to 0–5 °C to minimize thermal decomposition.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH 2–3 is reached.

    • Observation: The free acid may precipitate as a solid.

  • Recovery:

    • If Solid Precipitates: Filter the solid, wash with cold water, and dry under vacuum.

    • If Oiling Occurs (Common): Extract the acidified aqueous layer with EtOAc (3x volumes).

    • Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate in vacuo (bath temp < 40 °C).

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Alkaline pH 12) Wash Wash with Ethyl Acetate Start->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Target as Carboxylate) Sep1->AqLayer Keep Acidify Acidify to pH 2-3 (1M HCl, 0°C) AqLayer->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Crude 4-Methoxy-1H-pyrrole-2-COOH Dry->Final

Caption: Logical flow for the acid-base purification strategy, prioritizing removal of neutral byproducts before isolating the sensitive pyrrole acid.

High-Purity Refinement

For pharmaceutical applications (purity >98%), the crude acid often requires polishing to remove colored oxidation products.

A. Crystallization (Preferred)

Crystallization is superior to chromatography for this compound as it avoids silica-catalyzed decomposition.

  • Solvent System: Methanol / Water or Ethyl Acetate / Hexane.

  • Protocol:

    • Dissolve crude solid in minimum hot Ethyl Acetate (40 °C).

    • Add Hexane dropwise until slight turbidity is observed.

    • Allow to cool slowly to Room Temperature, then to 4 °C.

    • Filter crystals and wash with cold Hexane.

    • Note: If the compound is stubborn, a Methanol/Water recrystallization (dissolve in MeOH, add water to crash out) is an effective alternative.

B. Flash Chromatography (Alternative)

If crystallization fails due to high impurity load:

  • Stationary Phase: Silica Gel (acid-washed preferred to prevent tailing).

  • Mobile Phase: 1% Acetic Acid in Hexane/EtOAc gradient (Start 10% EtOAc -> End 50% EtOAc).

  • Loading: Solid load on Celite is recommended to prevent band streaking.

Analytical Characterization & QC

Verify the identity and purity using the following parameters.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 11.5 (br s, 1H, NH); δ 12.0 (br s, 1H, COOH); δ 3.70 (s, 3H, OMe); δ 6.0–6.8 (2x d, Pyrrole-CH).
HPLC Purity >98% (254 nm). Column: C18. Mobile Phase: Water (0.1% TFA) / ACN gradient.
Mass Spec (ESI-) [M-H]⁻ = 140.1 m/z
Appearance White to pale beige crystalline solid. (Brown/Black indicates oxidation).[1]

Storage and Stability

  • Temperature: -20 °C for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (light sensitive).

References

  • Synthesis of Pyrrole-2-Carboxylic Acid Derivatives: Title: "Method for producing 4-methoxy pyrrole derivative."[2][] Source: World Intellectual Property Organization (WO2020060213A1). URL:

  • General Pyrrole Isolation Techniques: Title: "1H-Pyrrole-2-carboxylic acid, ethyl ester." Source: Organic Syntheses, Coll. Vol. 5, p.929 (1973). URL:[Link]

Sources

Exploratory

Crystallographic and Structural Analysis of 4-Methoxy-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6) is a highly functionalized heterocyclic building block utilized extensively in organic synthesis and structure-based pharmaceutical drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6) is a highly functionalized heterocyclic building block utilized extensively in organic synthesis and structure-based pharmaceutical drug development[1]. Understanding its solid-state behavior through Single-Crystal X-ray Diffraction (SCXRD) is paramount for rational drug design, as the spatial arrangement and supramolecular assembly dictate the compound's physicochemical properties. This technical guide provides an in-depth crystallographic analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid, detailing its conformational preferences, hydrogen-bonding networks, and the rigorous experimental protocols required for accurate structural elucidation.

Molecular Architecture and Conformational Preferences

The pyrrole ring is a privileged scaffold in medicinal chemistry. In 4-methoxy-1H-pyrrole-2-carboxylic acid, the presence of the C2-carboxylic acid and the C4-methoxy group introduces specific electronic and steric constraints that govern its 3D architecture.

  • Planarity and Conjugation: Theoretical calculations and crystal structure data of related pyrrole-2-carboxylic acids demonstrate that the carbonyl group of the carboxylic acid is generally coplanar with the pyrrole ring[2]. This planarity is not coincidental; it maximizes π-electron delocalization across the conjugated system, lowering the overall ground-state energy of the molecule[3].

  • Electronic Influence of the Methoxy Group: The electron-donating nature of the 4-methoxy substituent increases the electron density within the pyrrole ring. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on similar systems reveal that this enhanced π-electron delocalization significantly strengthens intermolecular hydrogen bonds by increasing the electronegativity of the proton acceptors[3][4].

  • Rotameric Equilibrium: The molecule exhibits an s-cis to s-trans conformational equilibrium regarding the C-C bond linking the pyrrole ring and the carboxyl group. In the solid state, the thermodynamic drive to form doubly hydrogen-bonded cyclic dimers strongly stabilizes the s-cis conformation[2].

Supramolecular Assembly and Hydrogen Bonding Networks

The crystal packing of 4-methoxy-1H-pyrrole-2-carboxylic acid is driven by a highly ordered network of intermolecular hydrogen bonds. The molecule possesses both strong proton donors (N-H, O-H) and proton acceptors (C=O, methoxy oxygen).

  • Centrosymmetric Dimerization: The flat arrangement of the carbonyl group relative to the pyrrole ring favors the formation of centrosymmetric dimers[2]. Adjacent molecules are linked by pairs of O-H···O hydrogen bonds to form inversion dimers characterized by a graph-set motif of

    
    [5][6].
    
  • 1D Chain Propagation: Beyond the primary carboxylate dimers, the pyrrole N-H group acts as an additional hydrogen bond donor. N-H···O interactions link these dimers into extended one-dimensional chains along the crystallographic axes, forming a secondary

    
     graph-set motif[5][6].
    

HBond_Motif M1 Monomer A (s-cis conformer) D1 Centrosymmetric Dimer O-H···O Hydrogen Bonds M1->D1 O-H donor D2 Centrosymmetric Dimer N-H···O Hydrogen Bonds M1->D2 N-H donor M2 Monomer B (s-cis conformer) M2->D1 O acceptor M2->D2 O acceptor R8 Graph-set Motif R2,2(8) D1->R8 R10 Graph-set Motif R2,2(10) D2->R10 Chain 1D Supramolecular Chain R8->Chain R10->Chain

Supramolecular assembly and graph-set motifs in pyrrole-2-carboxylic acids.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To achieve a self-validating structural model, the following step-by-step methodology must be adhered to. Each step is designed to minimize experimental error and maximize data resolution.

Step 1: Crystal Growth
  • Protocol: Dissolve purified 4-methoxy-1H-pyrrole-2-carboxylic acid in an 80:20 mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc)[5]. Allow the solution to undergo slow evaporation at room temperature (298 K) in a vibration-free environment for 5-7 days until colorless monoclinic crystals form.

  • Causality: Slow evaporation ensures that the molecules have sufficient time to orient themselves into the lowest-energy, thermodynamically stable crystal lattice. Rapid precipitation leads to kinetic trapping, resulting in twinning, defects, or amorphous powders that diffract poorly[7].

Step 2: Crystal Mounting and Data Collection
  • Protocol: Select an optically clear single crystal (approx. 0.40 × 0.40 × 0.35 mm) under a polarizing microscope. Mount it on a goniometer head using a specialized cryoloop coated in paratone oil. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at a cryogenic temperature of 173 K using a nitrogen cryostream[5][7].

  • Causality: Cryogenic cooling drastically reduces the thermal vibrations (anisotropic displacement) of the atoms. This enhances the high-angle diffraction intensities, leading to a higher resolution structure and more precise determination of bond lengths and angles[7]. The paratone oil freezes to form a rigid glass, preventing crystal movement during data collection.

Step 3: Data Reduction and Structure Refinement
  • Protocol: Integrate the raw diffraction frames and apply empirical multi-scan absorption corrections. Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on

    
    .
    
  • Causality: All non-hydrogen atoms must be refined with anisotropic displacement parameters to account for directional thermal motion. Hydrogen atoms, which scatter X-rays weakly, should be positioned geometrically (e.g., C-H = 0.95 Å, N-H = 0.88 Å, O-H = 0.84 Å) and refined using a riding model (

    
     of the parent atom). This geometric constraint ensures a chemically sensible and self-validating model, preventing H-atoms from refining to physically impossible positions due to noise in the electron density map[5].
    

SCXRD_Workflow A Compound Purification (4-methoxy-1H-pyrrole-2-carboxylic acid) B Crystal Growth (Slow Evaporation, EtOH/EtOAc) A->B C Crystal Mounting (Goniometer, Cryostream 173 K) B->C D Data Collection (Mo Kα Radiation) C->D E Data Reduction & Integration D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares, Anisotropic) F->G H Crystallographic Information File (CIF) Generation G->H

Step-by-step SCXRD workflow for small molecule structural elucidation.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters expected for 4-methoxy-1H-pyrrole-2-carboxylic acid, extrapolated from rigorously validated structural data of closely related 1H-pyrrole-2-carboxylic acid analogs[5].

ParameterValue / Description
Chemical Formula C6H7NO3
Formula Weight (

)
141.13 g/mol
Crystal System Monoclinic
Expected Space Group

or

Data Collection Temperature 173 K
Radiation Type Mo Kα (λ = 0.71073 Å)
Hydrogen Bond Geometry (O-H···O) Distance: ~2.98 Å, Angle: ~166°
Hydrogen Bond Geometry (N-H···O) Distance: ~2.95 Å, Angle: ~141°
Dominant Graph-Set Motifs

(Dimers),

(Chains)

Conclusion

The crystal structure analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid reveals a complex interplay of electronic effects and supramolecular chemistry. The coplanarity of the pyrrole and carboxyl groups, combined with the electron-donating methoxy substituent, facilitates a robust network of


 and 

hydrogen-bonded dimers. By strictly adhering to the outlined SCXRD protocols—specifically cryogenic data collection and rigorous riding-model refinements—researchers can obtain high-fidelity structural data essential for downstream applications in rational drug design.

References

  • "Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum", ResearchG
  • "Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations", ACS Public
  • "A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles", Benchchem,
  • "1H-Pyrrole-2-carboxylic acid - PMC", N
  • "Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies", Longdom,
  • "4-Methoxy-1H-pyrrole-2-carboxylic Acid | 90724-66-6", Sigma-Aldrich,
  • "1H-Pyrrole-2-carboxylic acid (Graph-Set Motif Analysis)

Sources

Foundational

Technical Guide: Natural Occurrence and Characterization of Methoxy Pyrrole Carboxylic Acids

Executive Summary This technical guide provides a comprehensive analysis of methoxy-substituted pyrrole-2-carboxylic acids, a specialized class of secondary metabolites predominantly found in Basidiomycete fungi (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of methoxy-substituted pyrrole-2-carboxylic acids, a specialized class of secondary metabolites predominantly found in Basidiomycete fungi (specifically the genus Gomphidius) and select Actinobacteria. Unlike their ubiquitously studied halogenated marine counterparts (e.g., oroidin), methoxy pyrrole carboxylic acids represent a distinct chemical space characterized by unique biosynthetic methylation patterns and specific ecological roles in chemical defense. This document details their structural diversity, proline-derived biosynthetic pathways, rigorous isolation protocols, and pharmacological potential, serving as a blueprint for natural product chemists and drug discovery researchers.

Part 1: Structural Diversity and Natural Occurrence

The core scaffold of interest is pyrrole-2-carboxylic acid (P2C) , modified via hydroxylation and subsequent O-methylation. These compounds are chemically fragile due to the electron-rich pyrrole ring, which is susceptible to oxidation.

Fungal Metabolites (Basidiomycetes)

The most definitive occurrence of simple methoxy pyrrole carboxylic acids is within the fungal family Gomphidiaceae.

  • Key Compound: Methyl 4-methoxy-2-pyrrolecarboxylate .

  • Source: Gomphidius glutinosus (Slimy Spike-cap) and Gomphidius rutilus.

  • Chemical Ecology: These compounds often accumulate in the sporophores (fruiting bodies) and are implicated in the mushroom's chemical defense system against predation.

Bacterial Metabolites (Actinobacteria)

In bacteria, methoxy pyrroles often appear as intermediates in the synthesis of complex pigments like prodigiosins or as signaling molecules.

  • Key Compound: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde .[1]

  • Source: Streptomyces species (e.g., S. albus, S. coelicolor).

  • Significance: This is a biosynthetic precursor that arrests strobilation in jellyfish, showcasing potent biological signaling activity distinct from simple cytotoxicity.[2]

Table 1: Comparative Occurrence of Methoxy Pyrrole Derivatives
Compound NamePrimary SourceChemical FormulaFunctional MoietyBiological Role
4-Methoxy-pyrrole-2-carboxylic acid Gomphidius glutinosus (Fungi)C₆H₇NO₃Carboxylic acid / MethoxyAntifeedant / Metabolite
Methyl 4-methoxy-2-pyrrolecarboxylate Gomphidius spp.[3][4][5][6][7][8][9][10]C₇H₉NO₃Methyl EsterVolatile defense signal
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde Streptomyces spp.[2] (Bacteria)C₁₀H₁₀N₂O₂Bipyrrole / AldehydeStrobilation inhibitor / Pigment precursor
Phlebopine A Phlebopus portentosusC₁₀H₁₅NO₂Hydroxymethyl / AlkylNeuroprotective

Part 2: Biosynthetic Integrity and Causality

Understanding the biosynthesis is critical for optimizing extraction and identifying genetic clusters in heterologous expression systems. The pathway diverges from the standard amino acid metabolism of L-Proline .

The Proline-to-Pyrrole Logic

The pyrrole ring in these metabolites is not derived from porphyrin degradation but rather from the direct oxidation of L-Proline.

  • Oxidation: L-Proline is oxidized by a flavin-dependent dehydrogenase (Proline dehydrogenase) to form pyrroline-5-carboxylate.

  • Dehydrogenation: Further oxidation yields pyrrole-2-carboxylic acid (P2C).

  • Regioselective Hydroxylation: An oxygenase introduces a hydroxyl group at the C-4 position.

  • O-Methylation: An S-adenosylmethionine (SAM)-dependent O-methyltransferase caps the hydroxyl group, enhancing lipophilicity and stability.

Diagram 1: Biosynthetic Pathway of Methoxy Pyrrole Carboxylic Acids

Biosynthesis Proline L-Proline (Precursor) P5C 1-Pyrroline-5-carboxylate Proline->P5C Proline Dehydrogenase (Oxidation) P2C Pyrrole-2-carboxylic acid (P2C) P5C->P2C Dehydrogenation (-2H) OH_P2C 4-Hydroxy-pyrrole-2-carboxylic acid P2C->OH_P2C Pyrrole Hydroxylase (+O2) Methoxy_P2C 4-Methoxy-pyrrole-2-carboxylic acid (Target Metabolite) OH_P2C->Methoxy_P2C O-Methyltransferase SAM SAM (Cofactor) SAM->Methoxy_P2C

Caption: Proposed biosynthetic route from L-Proline to 4-methoxy-pyrrole-2-carboxylic acid involving sequential oxidation and SAM-dependent methylation.[5][8]

Part 3: Extraction and Isolation Protocols

Expertise Note: Pyrroles are electron-rich and prone to acid-catalyzed polymerization (forming "pyrrole red"). Therefore, maintenance of neutral pH and rapid fractionation is vital. The following protocol is designed for the isolation of methoxy pyrrole carboxylic acids from fungal fruiting bodies or liquid fermentation broth.

Protocol: Targeted Isolation from Fungal Biomass

Reagents Required: Methanol (LC-MS grade), Ethyl Acetate (EtOAc), Formic Acid (0.1%), Sephadex LH-20 resin.

Step-by-Step Methodology:

  • Lyophilization & Extraction:

    • Freeze-dry the fungal fruiting bodies (Gomphidius sp.) to arrest enzymatic degradation.

    • Pulverize to a fine powder.

    • Extract with MeOH:H₂O (80:20) under ultrasonication for 30 minutes. Reasoning: The 20% water content aids in swelling the cell wall, while MeOH solubilizes the polar carboxylic acid derivatives.

  • Partitioning (The "Clean-up"):

    • Evaporate MeOH under reduced pressure (keep bath < 40°C to prevent thermal decarboxylation).

    • Resuspend the aqueous residue.

    • Partition against Ethyl Acetate at pH 3.0 (adjust carefully with dilute formic acid).

    • Critical Control Point: The acidification protonates the carboxylic acid (R-COOH), driving it into the organic layer. Do not go below pH 3.0 to avoid polymerization.

  • Chromatographic Fractionation:

    • Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption).

    • Mobile Phase: Methanol.[11]

    • Logic: Sephadex LH-20 separates based on molecular size and hydrogen bonding. Pyrroles interact specifically with the resin, eluting after bulk lipids but before polymeric pigments.

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Gradient: 5% to 100% Acetonitrile in water (+0.1% Formic Acid) over 20 minutes.

    • Detection: UV at 290 nm (Characteristic absorption for conjugated pyrrole-carbonyl systems).

Diagram 2: Isolation Workflow

Isolation Biomass Fungal Biomass (Lyophilized) Extract Crude Extract (MeOH:H2O) Biomass->Extract Ultrasonication Partition Partitioning (pH 3.0 / EtOAc) Extract->Partition Acidify & Extract LH20 Sephadex LH-20 (Fractionation) Partition->LH20 Organic Layer HPLC RP-HPLC (C18, UV 290nm) LH20->HPLC Enriched Fractions Pure Pure Methoxy Pyrrole Acid HPLC->Pure Peak Collection

Caption: Workflow for isolating acid-labile pyrrole metabolites ensuring stability via controlled pH partitioning.

Part 4: Analytical Characterization

To validate the identity of a methoxy pyrrole carboxylic acid, the following spectral signatures must be confirmed.

  • UV-Vis Spectroscopy:

    • 
      : 280–295 nm .
      
    • Interpretation: Corresponds to the

      
       transition of the pyrrole ring conjugated with the carbonyl group.
      
  • ¹H NMR (500 MHz, DMSO-d₆):

    • Pyrrole Ring Protons: Two doublets (or broad singlets) in the aromatic region (

      
       6.0 – 7.0 ppm).
      
    • Methoxy Group: A sharp singlet (

      
       3.7 – 3.9 ppm) integrating for 3 protons.
      
    • NH Proton: A broad singlet (

      
       11.0 – 12.0 ppm), exchangeable with D₂O.
      
  • Mass Spectrometry (HR-ESI-MS):

    • Observe

      
       or 
      
      
      
      ions.
    • Diagnostic Fragmentation: Loss of methoxy group (-31 Da) or decarboxylation (-44 Da) in MS/MS spectra.

Part 5: Pharmacological & Biological Potential[3][6][10][12][13]

While less commercialized than their antibiotic cousins (e.g., pyrrolnitrin), methoxy pyrrole carboxylic acids exhibit specific high-value activities.

  • Neuroprotection: Recent studies on Phlebopus alkaloids (structurally related to methoxy pyrroles) indicate significant neuroprotective effects against H₂O₂-induced oxidative stress in neuronal cells, suggesting potential in neurodegenerative disease therapy.

  • Jellyfish Strobilation Inhibition: The metabolite 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) specifically inhibits the metamorphosis of polyp to jellyfish (strobilation) at micromolar concentrations (6.3 µM).[2] This has ecological implications for controlling jellyfish blooms and represents a novel "anti-metamorphic" mechanism of action.

  • Antifeedant Activity: In Gomphidius, these compounds serve as chemical deterrents. Their specific toxicity to slugs and insects makes them candidates for bio-rational pesticide development.

References

  • Steglich, W., et al. (1969). Pilzpigmente, V. Über das Vorkommen von Pyrrol-2-carbonsäure-methylester und 4-Methoxy-pyrrol-2-carbonsäure-methylester in Gomphidius glutinosus. Zeitschrift für Naturforschung B.

  • Oka, Y., et al. (2023). 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea.[2] Frontiers in Marine Science.

  • Walsh, C. T., et al. (2002).[12] Conversion of L-Proline to Pyrrolyl-2-Carboxyl-S-PCP during Undecylprodigiosin and Pyoluteorin Biosynthesis.[8][12] Chemistry & Biology.[2][4][10][12][13]

  • Wang, J., et al. (2018).[14] Pyrrole Alkaloids from the Edible Mushroom Phlebopus portentosus with Their Bioactive Activities.[15] Molecules.[1][2][9][10][11][12][13][16][17][18]

  • Hamed, A., et al. (2018).[4][14] Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri.[14] Zeitschrift für Naturforschung C.

Sources

Exploratory

Technical Guide: Biosynthesis of Pyrrole-2-Carboxylic Acid Derivatives

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Metabolic Engineers, and Chemical Biologists Focus: Enzymology, Pathway Logic, and Experimental Reconstitution[1] Executive Summary Pyrrole-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Metabolic Engineers, and Chemical Biologists Focus: Enzymology, Pathway Logic, and Experimental Reconstitution[1]

Executive Summary

Pyrrole-2-carboxylic acid (PCA) moieties act as critical pharmacophores in a diverse class of secondary metabolites, including the immunosuppressant prodigiosin , the antifungal pyoluteorin , and the DNA-gyrase inhibitor coumermycin A1 .[2][3] Unlike the heme-derived pyrroles formed via the Knorr-like condensation of aminoketones, the PCA scaffold in these bioactive alkaloids is biosynthesized via a distinct, convergent logic: the four-electron oxidation of L-proline tethered to a carrier protein.

This guide delineates the molecular logic of this transformation, providing a validated framework for the enzymatic reconstitution and diversification of PCA-containing natural products.

The Proline Paradigm: Metabolic Origins

The structural integrity of the pyrrole ring in secondary metabolism is predominantly derived from the proteinogenic amino acid L-proline . The transformation requires a thermodynamic shift from the saturated pyrrolidine ring to the aromatic pyrrole heterocycle.

The Thiotemplate Mechanism

Nature circumvents the stability of the unactivated proline ring by utilizing a Non-Ribosomal Peptide Synthetase (NRPS) strategy. The process is strictly thiotemplate-dependent, meaning the substrate never leaves the enzyme complex until the oxidation is complete.

The Three-Stage Assembly Line:

  • Activation: An Adenylation (A) domain selects L-proline and activates it as prolyl-AMP.[2][3]

  • Tethering: The activated prolyl moiety is transferred to the phosphopantetheine (Ppant) arm of a Peptidyl Carrier Protein (PCP).

  • Aromatization: A flavin-dependent dehydrogenase (FAD-DH) catalyzes the four-electron oxidation of the tethered prolyl group to a pyrrolyl-2-carboxyl thioester.

Enzymatic Architecture & Pathway Logic

The following diagram illustrates the conserved biosynthetic pathway observed in Serratia (Prodigiosin) and Pseudomonas (Pyoluteorin) species.

Pathway Visualization

Biosynthesis cluster_enzymes Enzymatic Complex Proline L-Proline Pro_AMP Prolyl-AMP (Intermediate) Proline->Pro_AMP Adenylation (Ligase) ATP ATP ATP->Pro_AMP AMP_PPi AMP + PPi Pro_AMP->AMP_PPi Pro_S_PCP L-Prolyl-S-PCP Pro_AMP->Pro_S_PCP Thiolation Holo_PCP Holo-PCP (Thiolation Domain) Holo_PCP->Pro_S_PCP Pyrroline Pyrrolinyl-S-PCP (Transient) Pro_S_PCP->Pyrroline Dehydrogenase (2e- Oxidation) FAD FAD FAD->Pyrroline FADH2 FADH2 Pyrroline->FADH2 PCA_S_PCP Pyrrolyl-2-Carboxyl-S-PCP (Aromatic Thioester) Pyrroline->PCA_S_PCP Dehydrogenase (2e- Oxidation)

Figure 1: Conserved biosynthetic logic for PCA formation. The process involves activation, tethering, and a two-step (4-electron) oxidation on the carrier protein.

Comparative Enzymology

The table below compares the specific enzymes responsible for this transformation across major antibiotic clusters.

SystemOrganismLigase (A)Carrier (PCP)Dehydrogenase (DH)Tailoring
Prodigiosin Serratia marcescensPigIPigGPigANone (at this stage)
Undecylprodigiosin Streptomyces coelicolorRedLRedMRedJNone
Pyoluteorin Pseudomonas fluorescensPltFPltLPltEPltA (Dichlorination)
Coumermycin Streptomyces rishiriensisCouN4CouN5CouN3Methylation

Key Insight: While the A and PCP domains are functionally interchangeable in vitro, the Dehydrogenase (DH) domains exhibit high substrate specificity for the PCP-bound species. For example, PltE (DH) specifically recognizes the PltL (PCP) carrier.

Mechanism of Aromatization

The conversion of L-Prolyl-S-PCP to Pyrrolyl-2-carboxyl-S-PCP is the rate-limiting step in PCA biosynthesis.

  • First Half-Reaction (Desaturation): The FAD-dependent dehydrogenase (e.g., PltE) abstracts the

    
    -proton and a 
    
    
    
    -hydride from the prolyl ring, generating a
    
    
    2-pyrrolinyl-S-PCP intermediate.
  • Second Half-Reaction (Aromatization): A subsequent oxidation removes two additional electrons, establishing the aromatic system.

  • Halogenation (Optional): In the plt cluster, the halogenase PltA acts after the dehydrogenase but before the release/extension of the molecule. It chlorinates the pyrrole ring at positions 4 and 5 while it is still attached to PltL.

Experimental Protocols: In Vitro Reconstitution

To validate this pathway or synthesize PCA derivatives, the following protocol describes the reconstitution of the Plt system (Pyoluteorin).

Prerequisites
  • Enzymes: Purified His-tagged PltF (Ligase), PltL (PCP), and PltE (Dehydrogenase).

  • Substrates: L-Proline, ATP, Coenzyme A (for phosphopantetheinylation).

  • Holo-Enzyme Generation: PltL must be converted from apo (inactive) to holo (active) form using a phosphopantetheinyl transferase (e.g., Sfp from B. subtilis).

Step-by-Step Methodology
Phase 1: Generation of Holo-PCP (PltL)

Objective: Attach the phosphopantetheine arm to the carrier protein.

  • Reaction Mix: Combine 50

    
    M Apo-PltL, 5 
    
    
    
    M Sfp, and 500
    
    
    M Coenzyme A in 100 mM Tris-HCl (pH 7.5), 10 mM MgCl
    
    
    .
  • Incubation: Incubate at 30°C for 1 hour.

  • Validation: Analyze via HPLC-ESI-MS. Holo-PltL will show a mass shift of +340 Da relative to Apo-PltL.

Phase 2: Loading and Oxidation

Objective: Convert Proline to PCA-S-PltL.

  • Reaction Mix: To the Holo-PltL mixture, add:

    • 1

      
      M PltF (Ligase)
      
    • 1

      
      M PltE (Dehydrogenase)
      
    • 1 mM L-Proline

    • 5 mM ATP

  • Incubation: Incubate at 25°C for 2–4 hours. Note: The lower temperature preserves the labile thioester bond.

  • Quenching: Stop reaction by adding 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Thioester Hydrolysis (for analysis): Resuspend pellet in 0.1 M KOH and incubate at 60°C for 20 mins to release the free acid.

Analytical Workflow Visualization

Experiment Step1 1. Holo-PCP Generation (Apo-PltL + CoA + Sfp) Step2 2. Substrate Loading (Holo-PltL + Proline + ATP + PltF) Step1->Step2 1 hr @ 30°C Step3 3. Enzymatic Oxidation (Prolyl-S-PltL + PltE + FAD) Step2->Step3 Immediate Step4 4. Base Hydrolysis (Release free PCA) Step3->Step4 4 hr @ 25°C Step5 5. HPLC-MS Analysis (Detect m/z 110 [M-H]-) Step4->Step5 Quantification

Figure 2: Experimental workflow for the in vitro synthesis and verification of Pyrrole-2-carboxylate.

Critical Troubleshooting & Optimization

  • Thioester Instability: The pyrrolyl-S-PCP bond is hydrolytically unstable at pH > 8.0. Maintain buffers at pH 7.0–7.5.

  • FAD Regeneration: PltE and PigA are flavoproteins. While they often retain FAD during purification, adding 10–50

    
    M exogenous FAD to the reaction buffer ensures maximal catalytic efficiency.
    
  • Substrate Promiscuity: These systems are highly specific for L-Proline. Analogs like trans-4-hydroxyproline are generally not accepted by the Adenylation domain (PltF/PigI), making this pathway difficult to engineer for hydroxylated pyrroles without protein engineering.

References

  • Thomas, M. G., Burkart, M. D., & Walsh, C. T. (2002). Conversion of L-Proline to Pyrrolyl-2-Carboxyl-S-PCP during Undecylprodigiosin and Pyoluteorin Biosynthesis.[4] Chemistry & Biology, 9(2), 171-184.[4] [Link]

  • Garneau-Tsodikova, S., Dorrestein, P. C., Kelleher, N. L., & Walsh, C. T. (2006). Characterization of the Formation of the Pyrrole Moiety during Clorobiocin and Coumermycin A1 Biosynthesis.[5] Journal of the American Chemical Society, 128(50), 16028-16029. [Link]

  • Williamson, N. R., Simonsen, H. T., Ahmed, R. A., et al. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway.[6] Molecular Microbiology, 56(4), 971-989.[7] [Link]

  • Dorrestein, P. C., et al. (2005). Dichlorination of a pyrrolyl-S-carrier protein by FADH2-dependent halogenase PltA during pyoluteorin biosynthesis. Proceedings of the National Academy of Sciences, 102(30), 10476-10481. [Link]

  • Challis, G. L., & Hopwood, D. A. (2003). Synergy and contingency as driving forces for the evolution of multiple secondary metabolite production by Streptomyces species. Proceedings of the National Academy of Sciences, 100(suppl 2), 14555-14561. [Link]

Sources

Foundational

Technical Guide: Chemical Stability and Degradation of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

This guide details the chemical stability profile, degradation mechanisms, and handling protocols for 4-methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6). It is designed for medicinal chemists and analytical scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical stability profile, degradation mechanisms, and handling protocols for 4-methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6). It is designed for medicinal chemists and analytical scientists managing this compound as a raw material or intermediate in API synthesis.

Executive Summary

4-methoxy-1H-pyrrole-2-carboxylic acid is a highly electron-rich heteroaromatic building block. While the carboxylic acid moiety provides a handle for crystallization, the 4-methoxy substituent significantly activates the pyrrole ring, creating a "push-pull" electronic system that heightens susceptibility to acid-catalyzed decarboxylation and oxidative polymerization .

  • Primary Risk: Spontaneous decarboxylation in acidic media (pH < 4.[1]0) or upon heating, leading to the transient and unstable 3-methoxypyrrole, which rapidly polymerizes into insoluble "pyrrole blacks."

  • Secondary Risk: Aerobic oxidation to maleimide derivatives (3-methoxymaleimide) upon prolonged exposure to air and light.

  • Critical Control: Store at -20°C under argon; avoid acidic aqueous formulations; perform analytical chromatography at neutral/basic pH.

Physicochemical Profile & Electronic Context

PropertyValue / CharacteristicRelevance to Stability
CAS Number 90724-66-6Unique Identifier
Molecular Weight 141.13 g/mol Baseline for MS detection
Appearance White to off-white solidColor change (yellow/brown) indicates oxidation
pKa (COOH) ~4.4 (Predicted)Ionization state dictates decarboxylation rate
Electronic State Electron-rich (Activated)High HOMO energy; prone to electrophilic attack
Solubility DMSO, MeOH, Dilute BaseLow solubility in non-polar solvents

Structural Insight: The methoxy group at position 4 is a strong


-donor. It increases electron density at the 

-carbons (C2 and C5). While the C2-carboxylic acid withdraws density, the net effect of the C4-OMe is the destabilization of the C2-COOH bond in the presence of protons, facilitating the loss of CO

.

Mechanisms of Degradation[2][3][4][5][6][7][8]

The degradation of 4-methoxy-1H-pyrrole-2-carboxylic acid is driven by two competing pathways: Decarboxylation (dominant in acid/heat) and Oxidation (dominant in air/light).

Pathway A: Acid-Catalyzed Decarboxylation

This is the most critical failure mode. Unlike benzoic acids, pyrrole-2-carboxylic acids decarboxylate readily because the pyrrole ring can act as a "proton trap."

  • Protonation: The ipso-carbon (C2) is protonated. This is facilitated by the resonance stabilization provided by the C4-methoxy group and the pyrrole nitrogen lone pair.

  • Elimination: The carboxyl group is lost as CO

    
    , restoring aromaticity but generating 3-methoxypyrrole .
    
  • Polymerization: 3-methoxypyrrole is kinetically unstable; it undergoes rapid electrophilic aromatic substitution with itself, forming oligomers and dark insoluble polymers (tars).

Pathway B: Oxidative Decomposition

In the presence of atmospheric oxygen and light (photo-oxidation), the electron-rich ring forms a radical cation or reacts with singlet oxygen.

  • Mechanism: Oxidation typically cleaves the double bonds or inserts oxygen, leading to 3-methoxymaleimide (3-methoxy-1H-pyrrole-2,5-dione) or ring-opened succinic acid derivatives.

Pathway Visualization (DOT Diagram)

DegradationPathways cluster_0 Acid-Catalyzed Pathway Start 4-Methoxy-1H-pyrrole- 2-carboxylic acid Intermediate C2-Protonated Intermediate Start->Intermediate H+ (Acidic pH) Maleimide 3-Methoxymaleimide (Oxidation Product) Start->Maleimide O2 / Light (hv) Transient 3-Methoxypyrrole (Transient Species) Intermediate->Transient - CO2 (Decarboxylation) Polymer Polypyrrole Tars (Insoluble Black Solid) Transient->Polymer Rapid Polymerization

Figure 1: Primary degradation pathways. The acid-catalyzed route (top) leads to polymerization, while oxidative stress (bottom) leads to maleimides.

Analytical Methodology & Stability Profiling

To accurately assess stability, analytical methods must not induce degradation during the analysis itself.

Validated HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0). Crucial: Do not use TFA or Formic Acid (pH ~2.5), as this will cause on-column decarboxylation.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Rationale: Basic buffering stabilizes the carboxylate anion (COO

    
    ), which is significantly more resistant to decarboxylation than the free acid.
    
Forced Degradation Protocol (Stress Testing)

Perform these tests to establish the "stability envelope."

Stress ConditionProcedureExpected OutcomeAnalytical Action
Acid Hydrolysis 0.1 N HCl, RT, 4 hoursHigh Degradation. Loss of API, appearance of polymer precipitate.Filter precipitate before HPLC. Check for M-44 peak (decarboxylated species).
Base Hydrolysis 0.1 N NaOH, RT, 24 hoursStable. Carboxylate salt is robust.Confirm assay recovery >98%.
Oxidation 3% H

O

, RT, 2 hours
Moderate Degradation. Formation of maleimides.Look for M+16 or M+32 peaks (oxygen insertion).
Thermal Solid state, 60°C, 7 daysVariable. Surface browning expected.Dissolve in neutral buffer immediately for assay.
Photostability UV/Vis (1.2M lux hours)High Degradation. Darkening of solid.Protect samples with amber glass/foil.

Handling & Storage Directives

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month). +4°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and oxidation-sensitive.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.

Synthesis & Processing Tips
  • Work-up: When synthesizing this compound (e.g., saponification of the methyl ester), avoid acidic workups .

    • Incorrect: Acidify to pH 1 to precipitate. (Risk of decarboxylation).[2]

    • Correct: Acidify carefully to pH ~4-5 using weak acid (Acetic acid) at 0°C, filter immediately, and dry under vacuum. Alternatively, isolate as a Lithium or Sodium salt.

  • Solvents: Avoid protic solvents (EtOH/MeOH) with traces of acid. Use aprotic solvents (DMF, DMSO, CH

    
    Cl
    
    
    
    ) for reactions where possible.
Workflow Visualization (DOT Diagram)

HandlingProtocol cluster_warnings Critical Control Points Receipt Raw Material Receipt QC QC Analysis (pH 7.5 Buffer HPLC) Receipt->QC Storage Storage: -20°C Argon / Amber Vial QC->Storage Pass Usage Synthesis / Usage Storage->Usage Equilibrate to RT Quench Quench / Workup Avoid pH < 4.0 Usage->Quench Maintain Cold (0°C)

Figure 2: Recommended handling lifecycle. Note the emphasis on pH control during QC and Workup.

References

  • Sigma-Aldrich. (n.d.). 4-Methoxy-1H-pyrrole-2-carboxylic Acid Product Page. Retrieved from

  • Gribble, G. W. (2002). Oxidation of Pyrroles. In Heterocyclic Scaffolds II. Springer.
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • ChemicalBook. (2025).[3] Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate Properties. Retrieved from (Demonstrates stability of related ester intermediates).

  • ResearchGate. (2022). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxy-1H-pyrrole-2-carboxylic Acid in Advanced Organic Synthesis

Executive Summary & Chemical Profile 4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6) is a highly specialized heteroaromatic building block utilized extensively in the total synthesis of marine natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6) is a highly specialized heteroaromatic building block utilized extensively in the total synthesis of marine natural products and the development of sequence-specific DNA-binding polyamides[1].

From a mechanistic standpoint, the molecule presents a unique electronic dichotomy. The C4-methoxy group acts as a powerful


-donor, flooding the pyrrole ring with electron density and rendering the C5 position exceptionally nucleophilic. However, unsubstituted methoxypyrroles are notoriously unstable and prone to rapid oxidative polymerization. The presence of the electron-withdrawing C2-carboxylic acid mitigates this instability, yielding a bench-stable precursor[1] that can be selectively activated for amide coupling or traceless decarboxylative cross-coupling.
Quantitative Physicochemical Data

To ensure reproducibility in synthetic workflows, the baseline physicochemical properties and optimal handling conditions are summarized below.

Table 1: Physicochemical Properties & Storage Parameters

PropertyValueOperational Impact
CAS Number 90724-66-6Unique identifier for procurement[1].
Molecular Weight 141.13 g/mol Critical for precise stoichiometric calculations[1].
Purity Standard ≥95%Trace impurities can initiate auto-polymerization.
Storage Conditions 2-8°C, Argon atmosphereHygroscopic and light-sensitive; requires desiccation.

Key Applications & Mechanistic Rationale

Application A: Synthesis of Prodiginines and Tambjamines

Prodiginines (such as those isolated from Pseudoalteromonas rubra) and marineosins are a class of bioactive marine alkaloids characterized by a signature 4-methoxy-2,2'-bipyrrole core[2],[3]. These compounds exhibit potent antimicrobial, antimalarial, and immunosuppressive properties[3].

In total synthesis, 4-methoxy-1H-pyrrole-2-carboxylic acid serves as the direct precursor to this bipyrrole core. The synthetic logic relies on decarboxylative halogenation . By treating the acid with an electrophilic halogen source, the C2-carboxylic acid acts as a traceless directing group. It is displaced by the halogen, releasing


 and yielding a 2-halo-4-methoxypyrrole that is immediately subjected to Suzuki or Stille cross-coupling[2].

G A 4-Methoxy-1H-pyrrole- 2-carboxylic acid B Decarboxylative Halogenation (NBS/NIS) A->B -CO2 (Gas Evolution) C 2-Halo-4-methoxy- 1H-pyrrole B->C D Suzuki/Stille Cross-Coupling C->D + Pyrrole Boronic Acid E 4-Methoxy-2,2'- bipyrrole Core D->E

Fig 1. Synthetic logic for prodigiosin core assembly via decarboxylative cross-coupling.

Application B: Sequence-Specific DNA-Binding Polyamides

Hairpin polyamides (analogs of the natural products distamycin and netropsin) bind to the minor groove of DNA. The standard recognition code uses N-methylpyrrole (Py) and N-methylimidazole (Im). Introducing a 4-methoxypyrrole unit fundamentally alters the steric profile of the polyamide, allowing researchers to fine-tune binding affinities and target specific A/T vs. G/C base pair sequences. The carboxylic acid moiety is utilized in Solid-Phase Peptide Synthesis (SPPS) to build these macromolecular chains.

Experimental Protocols

Protocol 1: Decarboxylative Bromination for Cross-Coupling

Objective: Synthesize 2-bromo-4-methoxy-1H-pyrrole, a highly reactive intermediate for bipyrrole assembly.

Causality & Self-Validation: The electron-donating C4-methoxy group dramatically increases the electron density of the pyrrole ring. When treated with N-Bromosuccinimide (NBS), electrophilic aromatic substitution occurs at the C2 position, displacing the carboxylic acid group. This displacement is thermodynamically driven by the release of carbon dioxide (


). Self-Validation:  The reaction is self-monitoring; the visible effervescence of 

gas confirms that the decarboxylative halogenation is actively proceeding. Once gas evolution ceases, the reaction is complete.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-methoxy-1H-pyrrole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) under a strict argon atmosphere.

  • Buffering: Add 2.5 eq of solid sodium bicarbonate (

    
    ).
    
    • Causality: The mild base neutralizes the generated HBr byproduct. Without this buffer, the acidic environment would rapidly catalyze the polymerization of the highly sensitive electron-rich methoxypyrrole intermediate.

  • Thermal Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Causality: The bromination of electron-rich pyrroles is highly exothermic and kinetically fast. Cryogenic conditions prevent over-halogenation at the C5 position.

  • Halogenation: Add 1.05 eq of NBS dropwise as a solution in anhydrous DMF.

  • Progression: Allow the reaction to slowly warm to 0°C. Monitor the effervescence of

    
    .
    
  • Quenching & Isolation: Once gas evolution stops (approx. 2 hours), quench immediately with saturated aqueous sodium thiosulfate to destroy unreacted NBS. Extract with cold diethyl ether, dry over

    
    , and concentrate under reduced pressure. Note: The resulting 2-bromo-4-methoxy-1H-pyrrole is highly unstable and must be used in the subsequent cross-coupling step immediately or stored at -80°C.
    
Protocol 2: Amide Coupling via Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate the 4-methoxypyrrole unit into a polyamide chain.

Causality & Self-Validation: Pyrrole-2-carboxylic acids are notoriously sluggish in standard amide couplings. The delocalization of the pyrrole nitrogen's lone pair into the carbonyl system reduces the electrophilicity of the activated ester. Furthermore, prolonged activation times can lead to premature decarboxylation of the starting material. Using HATU generates a highly reactive HOAt ester almost instantaneously, overcoming the kinetic barrier. Self-Validation: The protocol is validated via the Kaiser (ninhydrin) test. A distinct color change from blue (presence of free amines on the resin) to yellow (fully coupled product) confirms the successful formation of the sterically hindered amide bond.

Table 2: Coupling Reagent Efficacy for Pyrrole-2-Carboxylic Acids

Coupling ReagentActivation TimeYield (%)Epimerization / Side Reactions
HATU / DIPEA < 5 min92 - 98%Minimal (HOAt stabilization prevents degradation)
PyBOP / DIPEA 10 - 15 min85 - 90%Low to Moderate
EDC / HOBt > 30 min60 - 75%High (Significant premature decarboxylation)

Step-by-Step Methodology:

  • Resin Preparation: Swell the amine-functionalized resin (e.g., PAM or Wang resin) in DMF for 30 minutes in a fritted SPPS vessel.

  • Activation Mixture: In a separate dry vial, dissolve 3.0 eq of 4-methoxy-1H-pyrrole-2-carboxylic acid and 2.9 eq of HATU in DMF.

  • Base Addition: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate the reaction with HATU. Using a slight stoichiometric deficit of HATU (2.9 eq) relative to the acid (3.0 eq) ensures no unreacted uronium species remain to irreversibly cap the resin-bound amines.

  • Pre-activation: Allow the mixture to pre-activate for exactly 3 minutes (solution will turn pale yellow), then transfer immediately to the resin.

  • Coupling: Agitate the suspension gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove HOAt and urea byproducts.

  • Validation: Perform a Kaiser test on a few resin beads. If positive (blue), repeat steps 2-6 (double coupling). If negative (yellow), proceed to the next synthetic step or final TFA cleavage.

G N1 Step 1 Resin Swelling & Fmoc Deprotection N2 Step 2 Activation of Pyrrole Acid (HATU / DIPEA / DMF) N1->N2 N3 Step 3 Amide Coupling (Room Temp, 2h) N2->N3 Active HOAt Ester N4 Step 4 Washing & Capping (Acetic Anhydride) N3->N4 Ninhydrin Negative N5 Step 5 TFA Cleavage & HPLC Purification N4->N5

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for DNA-binding polyamides.

References

  • Source: sigmaaldrich.
  • Synthesis of (+)
  • Source: acs.

Sources

Application

4-methoxy-1h-pyrrole-2-carboxylic acid as a building block in medicinal chemistry

Abstract 4-methoxy-1H-pyrrole-2-carboxylic acid represents a specialized, electron-rich heteroaromatic building block with dual utility in modern drug discovery. Primarily recognized for its role in sequence-specific DNA...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-methoxy-1H-pyrrole-2-carboxylic acid represents a specialized, electron-rich heteroaromatic building block with dual utility in modern drug discovery. Primarily recognized for its role in sequence-specific DNA minor groove binding agents (as a lipophilic analog of 4-hydroxypyrrole), it also serves as a versatile scaffold in kinase and GPCR ligand design. This guide details the physicochemical rationale for its selection, handling protocols to mitigate oxidative instability, and synthetic workflows for its incorporation into polyamide "molecular readers" and small-molecule therapeutics.

Part 1: Structural Significance & Pharmacophore Analysis

The pyrrole-2-carboxylic acid core is ubiquitous in natural products (e.g., distamycin, netropsin, prodigiosins). The introduction of a methoxy group at the C4 position fundamentally alters the physicochemical profile of the scaffold compared to the unsubstituted (Py) or N-methyl (MePy) variants.

The "Pairing Code" in DNA Recognition

In the context of DNA minor groove binders (polyamides), heterocyclic amino acids are assembled to "read" DNA sequences. The 4-substituent is the critical "reader" element facing the groove floor.

  • Py (H/Me): Sterically accommodates A-T or T-A base pairs but cannot distinguish them from G-C/C-G effectively in all contexts.

  • Hp (Hydroxy): Provides a specific hydrogen bond donor to the O2 of Thymine, allowing discrimination of T-A pairs.

  • Mp (Methoxy - Subject of this guide): Acts as a lipophilic isostere of Hp . It maintains the steric bulk to disfavour G-C binding (clash with exocyclic amine of Guanine) while removing the H-bond donor.

    • Advantage:[1][2][3] Significantly improved cellular permeability compared to the polar -OH variants.

    • Advantage:[1][2][3][4] Metabolic stability (blocks Phase II glucuronidation at the 4-position).

Electronic Profiling

The 4-methoxy group is a strong electron-donating group (EDG) by resonance.

  • Nucleophilicity: The pyrrole ring becomes highly electron-rich, making the C5 position susceptible to electrophilic attack and the entire system prone to oxidative degradation (browning) if not handled correctly.

  • Acidity: The EDG effect slightly increases the pKa of the carboxylic acid compared to the unsubstituted pyrrole, potentially influencing coupling kinetics.

Physicochemical Data Summary
Property4-H-Pyrrole-2-COOH4-Methoxy-1H-pyrrole-2-COOHImpact in Drug Design
LogP (Est.) ~0.5~0.9Improved membrane permeability.
H-Bond Donors 2 (NH, COOH)2 (NH, COOH)Methoxy acts as H-bond acceptor only.
Electronic State Electron-RichVery Electron-RichHigh susceptibility to oxidation; requires inert atmosphere.
Metabolic Liability C4/C5 OxidationO-Demethylation (CYP mediated)Blocks direct glucuronidation seen in 4-OH analogs.

Part 2: Application Case Studies & Logic

Case Study 1: Design of Cell-Permeable DNA "Readers"

The primary application of this building block is in the synthesis of hairpin polyamides. The 4-methoxy-pyrrole (Mp) unit is often paired with N-methylimidazole (Im) or N-methylpyrrole (Py) to tune affinity.

DNA_Recognition_Logic Target_DNA Target DNA Sequence (e.g., 5'-WTWCGW-3') Scaffold_Selection Scaffold Selection: Hairpin Polyamide Target_DNA->Scaffold_Selection Subunit_Choice Monomer Selection Based on Pairing Rules Scaffold_Selection->Subunit_Choice Im_Unit Imidazole (Im) Targets: G Subunit_Choice->Im_Unit Py_Unit Pyrrole (Py) Targets: A/T (Non-specific) Subunit_Choice->Py_Unit Mp_Unit 4-Methoxy-Pyrrole (Mp) Targets: T (Specific) + Lipophilicity Subunit_Choice->Mp_Unit Assembly Solid Phase Synthesis (Boc/Fmoc Chemistry) Im_Unit->Assembly Py_Unit->Assembly Mp_Unit->Assembly Result Bioactive Agent: Cell-Permeable Gene Silencer Assembly->Result Coupling via HATU

Figure 1: Decision logic for incorporating 4-methoxypyrrole (Mp) into DNA-binding polyamides to target Thymine bases while enhancing permeability.

Case Study 2: Scaffold Decoration (Kinase Inhibition)

In kinase inhibitor design, the pyrrole NH often interacts with the hinge region (e.g., ATP binding site). The 4-methoxy group can:

  • Fill small hydrophobic pockets in the active site (steric fit).

  • Modulate the electronics of the ring to adjust the acidity of the NH, strengthening the H-bond to the hinge residue.

Part 3: Detailed Experimental Protocols

Protocol A: Handling and Storage (Critical)

Context: 4-alkoxy pyrroles are electron-rich and prone to auto-oxidation, leading to "black tar" formation.

  • Receipt: Upon arrival, verify the compound is a white to off-white solid. If brown/black, purify immediately.

  • Storage: Store at -20°C under an Argon atmosphere .

  • Solution State: Avoid keeping the free acid in solution (DMSO/DMF) for >24 hours at room temperature.

Protocol B: Amide Coupling (Solid Phase or Solution)

Objective: Coupling 4-methoxy-1H-pyrrole-2-carboxylic acid to an amine (e.g., growing peptide chain). Challenge: The electron-rich ring can undergo decarboxylation under high heat or strong acid. The nucleophilic nitrogen can participate in side reactions if not protected or if activation is too aggressive.

Materials:
  • Building Block: 4-methoxy-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.0 equiv) - Preferred over EDC/HOBt for pyrroles to minimize racemization and reaction time.

  • Base: DIEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-dimethylformamide)

  • Atmosphere: Argon balloon.

Step-by-Step Procedure:
  • Activation (Pre-activation is Key):

    • Dissolve the 4-methoxy-pyrrole acid (1.0 mmol) in anhydrous DMF (3 mL).

    • Add HATU (1.0 mmol) and DIEA (3.0 mmol).

    • Stir at 0°C for 5-10 minutes. Note: The solution may turn yellow/orange. This is the active ester forming.

  • Coupling:

    • Add the amine component (0.9 - 1.0 mmol).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Do not heat.

  • Monitoring:

    • Monitor via LC-MS. Look for the product mass. If the starting material persists after 4 hours, add a second aliquot of HATU (0.2 equiv).

  • Workup (Solution Phase):

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (Cold, fast wash to remove base—prolonged acid exposure can degrade the pyrrole), then Sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash chromatography (Hexane/EtOAc). Note: The product is likely UV active at 254 nm.

Synthesis_Workflow Start 4-Methoxy-Pyrrole Acid (Solid) Activation Activation (HATU/DIEA, 0°C) Start->Activation Argon Coupling Coupling (+ Amine, RT, 2h) Activation->Coupling Workup Workup (Fast Acid Wash) Coupling->Workup Monitor LCMS Product Amide Product Workup->Product

Figure 2: Optimized synthetic workflow for amide coupling using HATU activation.

Part 4: Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Reaction mixture turns black/tarry Oxidative polymerization of the pyrrole ring.Ensure Argon atmosphere. Use fresh DMF (degassed). Minimize light exposure.
Low Yield / Decarboxylation Reaction temperature too high or acid wash too harsh.Keep reaction < 30°C. Use dilute citric acid instead of HCl for workup.
Regioisomers in Substitution Electrophilic attack at C5 during other steps.If performing SEAr reactions on the ring after coupling, C5 is the most reactive site. Block C5 if necessary.

References

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.

    • Foundational text on the pairing rules (Py/Im/Hp) for DNA recognition.
  • Bando, T., & Sugiyama, H. (2006). Synthesis and biological properties of pyrrole-imidazole polyamides. Accounts of Chemical Research, 39(12), 935-944.

    • Details the synthetic chemistry of pyrrole-based polyamides.
  • Wurtz, N. R., & Dervan, P. B. (2000). Desymmetrization of the distamycin-DNA complex. Chemistry & Biology, 7(3), 153-161.

    • Discusses the structural modific
  • Organic Chemistry Portal. (2024). Synthesis of Pyrroles.

    • General synthetic methodologies for substituted pyrroles.
  • Sigma-Aldrich. (2024). 4-Methylpyrrole-2-carboxylic acid Product Sheet.

    • Reference for physicochemical properties of analogous building blocks.

Sources

Method

Application Notes and Protocols: Biological Activity Screening of 4-methoxy-1H-pyrrole-2-carboxylic Acid Derivatives

Introduction: The Rationale for Screening 4-methoxy-1H-pyrrole-2-carboxylic Acid Derivatives The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Screening 4-methoxy-1H-pyrrole-2-carboxylic Acid Derivatives

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 4-methoxy-1H-pyrrole-2-carboxylic acid scaffold, in particular, combines several features of high interest for drug discovery. The carboxylic acid moiety can act as a key hydrogen bond donor/acceptor or a metal-chelating group, making it a common feature in enzyme inhibitors. The methoxy group can modulate lipophilicity and metabolic stability, while the pyrrole core provides a rigid framework for orienting these functional groups.

Given the established therapeutic potential of related heterocyclic compounds, a systematic screening of a library of 4-methoxy-1H-pyrrole-2-carboxylic acid derivatives is a logical and promising strategy for identifying novel therapeutic leads.[4] This document provides a comprehensive, field-proven guide for researchers to conduct a tiered biological activity screening cascade, from initial broad-spectrum assays to more focused mechanistic and drug-like property assessments.

Part 1: A Tiered Strategy for High-Throughput Screening

A successful screening campaign does not test for everything at once. It follows a logical, tiered approach to efficiently identify promising compounds while minimizing resource expenditure. This "fail early, fail often" strategy ensures that only the most viable candidates proceed to more complex and costly assays.[5]

The proposed workflow begins with broad primary screens for general bioactivity (Anticancer and Antimicrobial), followed by secondary assays to confirm activity and elucidate the mechanism of action for any "hits." Finally, a crucial, yet often delayed, step is the early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure the lead candidates have the potential to become viable drugs.[6]

Caption: Tiered screening cascade for 4-methoxy-1H-pyrrole-2-carboxylic acid derivatives.

Part 2: Primary Biological Activity Screening Protocols

The initial tier aims to cast a wide net to identify any significant biological activity. We will focus on two of the most common therapeutic areas where pyrrole derivatives have shown promise: anticancer and antimicrobial.[1][2]

Protocol: Anticancer Cytotoxicity Screening (MTS Assay)

Scientific Rationale: The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells. This assay is a rapid and reliable method for initial high-throughput screening of compounds for their potential to inhibit cancer cell proliferation or induce cell death.[1]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using trypsin-EDTA when they reach 70-80% confluency.

  • Cell Seeding:

    • Count viable cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO. Create a working solution by diluting the stock in culture medium to twice the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.

    • Include "vehicle control" wells (medium with the same percentage of DMSO used for compounds) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours.

  • MTS Assay and Data Acquisition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "blank" wells (medium only, no cells) from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Compounds showing significant inhibition (e.g., <50% viability at the screening concentration) are considered "hits" for further analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. This assay provides quantitative data on the potency of a compound against a panel of clinically relevant bacteria and fungi.[8]

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB).

    • Incubate overnight at 37°C (bacteria) or 30°C (fungi).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth to achieve the final inoculum concentration of ~1.5 x 10⁶ CFU/mL.

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of the appropriate sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired screening concentration, e.g., 512 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only). Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Data Acquisition and Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Growth can be confirmed by turbidity or by adding a viability indicator like Resazurin or INT (p-iodonitrotetrazolium violet).

Part 3: Secondary Assays & Mechanistic Elucidation

Once primary hits are identified, the next tier of experiments aims to confirm their activity, determine their potency (IC₅₀/EC₅₀), and begin to understand how they work.

IC₅₀ Determination and Selectivity Index

For anticancer hits, a dose-response curve is generated by testing the compound over a range of concentrations (e.g., 8-point, 3-fold serial dilutions). The concentration that inhibits 50% of cell growth is the IC₅₀ value. This should be performed on the sensitive cancer cell line and also on a non-cancerous cell line (e.g., human fibroblasts) to calculate a Selectivity Index (SI) .

  • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells, a highly desirable trait for a potential therapeutic.

Apoptosis Induction Pathway

A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). This can be investigated to understand the cellular consequences of compound treatment.

Apoptosis_Pathway cluster_0 Cellular Response cluster_1 Assay Readouts Compound 4-methoxy-1H-pyrrole- 2-carboxylic acid Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis CaspaseGlo Caspase-Glo 3/7 Assay Caspase3->CaspaseGlo Measures AnnexinV Annexin V Staining (Flow Cytometry) Apoptosis->AnnexinV Detects

Sources

Application

Application Note: High-Precision Synthesis of Bioactive Molecules using 4-Methoxy-1H-pyrrole-2-carboxylic Acid

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of 4-methoxy-1H-pyrrole-2-carboxylic acid (4-MPCA) as a linchpin scaffold for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of 4-methoxy-1H-pyrrole-2-carboxylic acid (4-MPCA) as a linchpin scaffold for synthesizing Prodiginines , Tambjamines , and novel Pyrrole-2-carboxamide kinase inhibitors.[1]

[1]

Executive Summary & Strategic Value

4-methoxy-1H-pyrrole-2-carboxylic acid (4-MPCA) is a privileged pharmacophore in medicinal chemistry.[1] Its structural uniqueness lies in the 4-methoxy substituent , which exerts a potent electron-donating effect (+


 effect), significantly increasing the electron density of the pyrrole ring compared to the unsubstituted parent.[1]

This electronic enrichment makes 4-MPCA the critical biosynthetic and synthetic precursor for two major classes of natural products:

  • Prodiginines (e.g., Prodigiosin): Tripyrrole red pigments with potent immunosuppressive and anticancer activity.

  • Tambjamines: Bipyrrole yellow pigments exhibiting antimalarial and cytotoxic properties.[1]

Furthermore, in modern drug discovery, the pyrrole-2-carboxamide motif derived from this acid serves as a bioisostere for amide bonds in kinase inhibitors, offering improved solubility and hydrogen-bonding characteristics.[1]

Chemical Properties & Handling Guidelines

The 4-methoxy group destabilizes the molecule toward oxidation if mishandled.[1] Strict adherence to these handling parameters is required to maintain reagent integrity.

ParameterSpecificationCausality / Rationale
Storage -20°C, Desiccated, ArgonPrevents oxidative polymerization (polypyrrole formation).[1]
Light Sensitivity High (Amber Glassware)Photo-oxidation of the electron-rich pyrrole ring occurs rapidly under UV/Vis light.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents; requires polar aprotic solvents for coupling.
Acid Sensitivity ModerateThe 4-methoxy group activates the C5 position, making it susceptible to acid-catalyzed polymerization or electrophilic attack.[1]

Synthetic Strategies & Pathways

The utilization of 4-MPCA bifurcates into two primary workflows: Direct Amide Coupling (for peptidomimetics/kinase inhibitors) and Bipyrrole Assembly (for natural products).[1]

Pathway Visualization (Graphviz)[1]

SyntheticPathways Start 4-Methoxy-1H-pyrrole- 2-carboxylic Acid (4-MPCA) Activation Activation (HATU/EDC) Start->Activation Path A Ester Esterification (Methyl Ester) Start->Ester Path B Amide Pyrrole-2-Carboxamide (Kinase Inhibitors) Activation->Amide + R-NH2 Bipyrrole Suzuki/Ullmann Coupling (Formation of MBC Core) Ester->Bipyrrole + Halogenated Pyrrole Prodigiosin Prodigiosin (Tripyrrole) Bipyrrole->Prodigiosin + Alkyl Pyrrole Tambjamine Tambjamine (Enamine) Bipyrrole->Tambjamine + Amine

Figure 1: Bifurcated synthetic utility of 4-MPCA.[1][2] Path A leads to synthetic drugs; Path B leads to natural product scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Tambjamine Analogues (Amide Variant)

Objective: To synthesize a library of bioactive pyrrole-2-carboxamides using 4-MPCA. This protocol overcomes the steric and electronic deactivation often seen with electron-rich pyrrole acids.[1]

Mechanism: The 4-methoxy group increases electron density at the nitrogen, potentially leading to N-acylation side products.[1] We utilize HATU as the coupling agent because its 7-azabenzotriazole moiety stabilizes the active ester, favoring C-acylation (amide bond formation) over side reactions.[1]

Reagents:
  • 4-Methoxy-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1]

  • Primary Amine (e.g., phenethylamine) (1.2 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:
  • Preparation: Flame-dry a 25 mL round-bottom flask and flush with Argon.

  • Dissolution: Dissolve 4-MPCA (100 mg, 0.71 mmol) in anhydrous DMF (3 mL).

    • Note: Ensure the solution is clear. If the acid is not fully soluble, sonicate briefly.

  • Activation: Add DIPEA (308 µL, 1.77 mmol) followed by HATU (323 mg, 0.85 mmol) at 0°C. Stir for 15 minutes.

    • Observation: The solution may turn slightly yellow, indicating the formation of the activated At-ester.

  • Coupling: Add the amine (0.85 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

    • Target Rf: Product usually appears at Rf ~0.4-0.6; Starting acid stays at baseline.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO3 (2x), and Brine (1x).

  • Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic amide triplet/doublet at δ 8.0-8.5 ppm and the methoxy singlet at δ 3.7-3.8 ppm.[1]

  • MS (ESI): [M+H]+ peak confirming molecular weight.[1]

Protocol B: Synthesis of the "MBC" Precursor (Bipyrrole Core)

Objective: Synthesis of the bipyrrole core required for Prodigiosin.[3][4][5][6] This is an advanced protocol involving a Suzuki-Miyaura cross-coupling.[1]

Context: The "MBC" (Methoxy-Bipyrrole-Carboxaldehyde) is the universal precursor.[1] Here we synthesize the bipyrrole backbone from 4-MPCA ester.[1]

Reagents:
  • Methyl 4-methoxy-1H-pyrrole-2-carboxylate (derived from 4-MPCA via MeOH/H2SO4)[1]

  • N-Boc-pyrrole-2-boronic acid[1]

  • Pd(dppf)Cl2 (5 mol%)[1]

  • K2CO3 (2.0 M aqueous)[1]

  • Dioxane[1]

Step-by-Step Methodology:
  • Bromination: First, convert the methyl ester to the 5-bromo derivative using NBS (N-Bromosuccinimide) in THF at -78°C. (The 4-methoxy group directs bromination to the 5-position).[1]

  • Coupling: In a Schlenk tube, combine:

    • 5-bromo-4-methoxy-pyrrole ester (1.0 equiv)[1]

    • N-Boc-pyrrole-2-boronic acid (1.2 equiv)[1]

    • Pd(dppf)Cl2 (0.05 equiv)[1]

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add Dioxane and 2M K2CO3 (3:1 ratio).[1]

  • Reflux: Heat to 85°C for 12 hours.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Result: Methyl 4'-methoxy-1H,1'H-[2,2'-bipyrrole]-5'-carboxylate.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) N-acylation of pyrrole nitrogenUse HOBt additive or switch to HATU (as per Protocol A). Ensure base is added after acid dissolution.[1]
Black Tar Formation Oxidative polymerizationEnsure strict Argon atmosphere.[1] Check solvent purity (peroxides in ethers/THF).
Incomplete Reaction Steric hindrance of 4-OMeIncrease temperature to 40°C or use microwave irradiation (50°C, 30 min).

References

  • Biosynthesis of Prodiginines: Williamson, N. R., et al. "The biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP)." Molecular Microbiology, 2006. Link

  • Tambjamine Synthesis: Banwell, M. G., et al. "The Tambjamines: Pyrrolylpyrromethene-containing Alkaloids with Diverse Biological Profiles." Chemical Reviews, 2021. Link[1]

  • Pyrrole Coupling Strategies: Montalbano, F., et al. "Synthesis and antiproliferative activity of some new pyrrole derivatives." European Journal of Medicinal Chemistry, 2010. Link[1]

  • Prodigiosin Total Synthesis: Fürstner, A. "Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey." Angewandte Chemie International Edition, 2003. Link[1]

Sources

Method

Application Note: High-Fidelity Amide Coupling of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Executive Summary The amide coupling of 4-methoxy-1H-pyrrole-2-carboxylic acid presents a distinct challenge in medicinal chemistry: thermal and acid-catalyzed decarboxylation . Unlike standard benzoic acids, the pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amide coupling of 4-methoxy-1H-pyrrole-2-carboxylic acid presents a distinct challenge in medicinal chemistry: thermal and acid-catalyzed decarboxylation . Unlike standard benzoic acids, the pyrrole-2-carboxylic acid moiety is inherently unstable. The presence of the 4-methoxy group (a strong electron-donating group, EDG) exacerbates this instability by increasing the electron density of the ring, making the C2 position highly susceptible to protonation—the rate-limiting step in decarboxylation.

This Application Note provides a validated, self-consistent protocol to mitigate these risks. We reject standard "acid chloride" routes due to HCl generation and instead prioritize HATU-mediated activation and Mixed Anhydride strategies under strictly controlled pH and temperature regimes.

Chemical Context & Stability Profile

The "Decarboxylation Trap"

Researchers often experience low yields or "missing mass" when attempting to isolate 4-methoxy-1H-pyrrole-2-carboxylic acid. This is not due to poor coupling efficiency, but substrate degradation.

Mechanism of Failure:

  • Protonation: In acidic media (or even unbuffered organic solvents), the electron-rich C2 position is protonated.

  • Loss of CO2: The resulting intermediate rapidly loses carbon dioxide to restore aromaticity, yielding 3-methoxypyrrole (which subsequently polymerizes).

Critical Rule: Never store the free acid. Generate it in situ from the ester or couple immediately upon acidification.

Decarboxylation cluster_0 The Instability Mechanism Acid 4-Methoxy-pyrrole-2-COOH Protonated C2-Protonated Intermediate (High Energy) Acid->Protonated +H+ (Acidic Workup) Decarboxylated 3-Methoxy-pyrrole + CO2 (Degradation) Protonated->Decarboxylated - CO2 (Rapid)

Figure 1: Mechanism of acid-catalyzed decarboxylation in electron-rich pyrroles.

Pre-Coupling Considerations: The Protection Decision

Before initiating coupling, evaluate the N1-position. The presence of a protecting group significantly alters the stability profile.

FeatureUnprotected (1H-pyrrole) Protected (N-Boc, N-SEM, N-Bn)
Electronic State Highly Electron Rich (Unstable)Electron Withdrawn (Stabilized)
Decarboxylation Risk High Low
Preferred Reagent HATU / DIPEA (Basic conditions)EDC / HOBt or Acid Chloride
Handling In situ generation requiredCan be isolated as solid acid

Protocol A: The "Fresh-Saponification" HATU Method

Best for: Unprotected 4-methoxy-1H-pyrrole-2-carboxylic acid. Rationale: HATU is the gold standard for rapid activation. By maintaining a basic pH with DIPEA, we prevent the C2-protonation pathway that leads to decarboxylation.

Materials
  • Substrate: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (Precursor).

  • Reagents: LiOH·H2O, HATU, DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvents: THF, Water, DMF (Anhydrous).

Step-by-Step Methodology
Step 1: Controlled Saponification
  • Dissolve Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (1.0 equiv) in THF/H2O (3:1 v/v).

  • Add LiOH·H2O (1.2 equiv).

  • Heat: Stir at 40°C. Monitor by TLC/LCMS until ester is consumed (approx. 1-2 h). Do not reflux.

  • Workup (CRITICAL):

    • Cool to 0°C.[3]

    • Carefully acidify with 1M HCl only to pH 4–5. Do not go to pH 1.

    • Extract immediately into EtOAc (x3).

    • Wash combined organics with Brine.[2]

    • Dry over Na2SO4 and concentrate in vacuo at <30°C .

    • Result: Unstable solid foam. Proceed immediately to Step 2.

Step 2: HATU Coupling[2][4][5]
  • Dissolve the fresh Crude Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv). The solution must be basic.

  • Cool to 0°C .

  • Add HATU (1.1 equiv). Stir for 5 minutes. Solution usually turns yellow/orange.

  • Add the Amine Partner (1.1 equiv).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 3: Purification
  • Dilute with EtOAc.[2]

  • Wash with Sat. NaHCO3 (x2), Water (x1), Brine (x1). Avoid acidic washes if the product retains acid-sensitivity.

  • Dry (Na2SO4), concentrate, and purify via Flash Chromatography (Hex/EtOAc).

Protocol B: The Mixed Anhydride Method (Scale-Up)

Best for: Large scale (>5g) where HATU costs are prohibitive, or if the amine is sterically hindered. Rationale: Isobutyl chloroformate (IBCF) forms a mixed anhydride at -15°C. This activates the carboxylate without generating free HCl (unlike SOCl2), minimizing degradation.

Step-by-Step Methodology
  • Dissolve: Dissolve the fresh Pyrrole Acid (1.0 equiv) in anhydrous THF under Nitrogen.

  • Base: Add N-Methylmorpholine (NMM) (1.1 equiv).

  • Cool: Cool the mixture to -15°C (Salt/Ice bath).

  • Activate: Dropwise add Isobutyl Chloroformate (IBCF) (1.05 equiv).

    • Observation: A white precipitate (NMM·HCl) will form.

    • Time: Stir for 15 minutes at -15°C.

  • Couple: Add the Amine (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup: Filter off the NMM·HCl salts. Concentrate the filtrate and purify.

Experimental Workflow Visualization

Workflow Start Start: 4-Methoxy-pyrrole-2-Ester Saponification Saponification (LiOH/THF) Target pH 4-5 Start->Saponification Check Is Nitrogen Protected? Saponification->Check PathA NO (1H-Pyrrole) High Instability Check->PathA Unprotected PathB YES (N-Boc/SEM) Stable Check->PathB Protected ProtocolA Protocol A: HATU/DIPEA (Maintain Basic pH) PathA->ProtocolA Prevent Decarboxylation ProtocolB Protocol B: EDC/HOBt (Standard Coupling) PathB->ProtocolB Cost Effective Coupling Coupling Reaction ProtocolA->Coupling ProtocolB->Coupling Purification Flash Chromatography Coupling->Purification

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on N-protection status.

Troubleshooting & QC Criteria

ObservationDiagnosisCorrective Action
Low Yield / "Missing Mass" Decarboxylation occurred during acid isolation.Do not isolate acid. Use "One-pot" saponification-coupling or ensure workup pH >4.
Product is Purple/Black Oxidative degradation of the electron-rich pyrrole.Perform all steps under Nitrogen/Argon. Degas solvents.
No Reaction (SM remains) Amine is too weak or steric hindrance.Switch from HATU to Protocol B (Mixed Anhydride) or use PyBOP.
New Spot on TLC (lower Rf) Des-carboxylated pyrrole (3-methoxypyrrole).Reaction temperature too high. Keep activation step at 0°C.

References

  • Decarboxylation Mechanism: Li, T., et al. "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[6] Journal of the American Chemical Society, 131.33 (2009): 11674-11675.[6]

  • HATU Protocol Standards: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive." Journal of the American Chemical Society, 115.10 (1993): 4397-4398.

  • General Amide Coupling Guide: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61.46 (2005): 10827-10852.

  • Pyrrole Handling (Prodigiosin Analogues): D'Alessio, R., et al. "Synthesis and immunosuppressive activity of novel prodigiosin derivatives." Journal of Medicinal Chemistry, 43.13 (2000): 2557-2565.

Sources

Application

4-methoxy-1h-pyrrole-2-carboxylic acid in the synthesis of enzyme inhibitors

Application Note: 4-Methoxy-1H-pyrrole-2-carboxylic Acid in Enzyme Inhibitor Synthesis Part 1: Executive Summary & Structural Rationale 4-methoxy-1H-pyrrole-2-carboxylic acid (4-MOPC) is a "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-1H-pyrrole-2-carboxylic Acid in Enzyme Inhibitor Synthesis

Part 1: Executive Summary & Structural Rationale

4-methoxy-1H-pyrrole-2-carboxylic acid (4-MOPC) is a "privileged scaffold" in medicinal chemistry, particularly valued for its ability to mimic the transition states of proline-processing enzymes and D-amino acid oxidases. Unlike the unsubstituted pyrrole, the 4-methoxy group provides critical electronic enrichment (increasing electron density at the C5 position) and acts as a specific hydrogen-bond acceptor in enzyme active sites.

Key Biological Targets:

  • D-Amino Acid Oxidase (DAAO): The 2-carboxylic acid forms a salt bridge with Arg283 (human DAAO), while the planar pyrrole ring mimics the D-amino acid substrate.

  • Matrix Metalloproteinases (MMPs): Used as a zinc-binding group (ZBG) isostere or peptidomimetic anchor.

  • Kinases (JAK/Src): Serves as the core scaffold for prodigiosin analogues and "sunitinib-like" indolinone-pyrrole hybrids.

Part 2: Chemical Biology & Mechanism of Action

To understand why this scaffold is used, we must visualize its interaction within the active site. The following diagram illustrates the consensus binding mode of 4-MOPC derivatives in the DAAO active site, a primary target for schizophrenia therapeutics.

Figure 1: Pharmacophore mapping of 4-MOPC within the D-Amino Acid Oxidase active site. The 4-methoxy group is crucial for orienting the molecule via interaction with Tyr224.

Part 3: Synthetic Protocols

The synthesis of 4-MOPC is non-trivial due to the electron-rich nature of the pyrrole ring, which makes it susceptible to polymerization. The most robust, scalable route utilizes 4-hydroxy-L-proline from the chiral pool, followed by oxidation and aromatization. This method avoids the harsh conditions of the Knorr pyrrole synthesis.

Protocol A: Synthesis of Methyl 4-methoxy-1H-pyrrole-2-carboxylate

Reagents Required:

  • trans-4-Hydroxy-L-proline (Starting Material)[1]

  • Thionyl chloride (

    
    ), Methanol
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Dess-Martin Periodinane (DMP) or Swern reagents

  • Iodine (

    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
    
  • Methyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    )

Step-by-Step Workflow:

  • Esterification & Protection:

    • Suspend trans-4-hydroxy-L-proline (10 g) in dry MeOH (100 mL). Cool to 0°C.

    • Add

      
       (1.2 eq) dropwise. Reflux for 4 hours. Concentrate to yield the methyl ester hydrochloride.
      
    • Resuspend in DCM/TEA. Add

      
       (1.1 eq). Stir 12h.
      
    • Result:N-Boc-4-hydroxy-L-proline methyl ester .[2]

  • Oxidation (The Critical Step):

    • Dissolve the N-Boc intermediate in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C.

    • Stir until TLC indicates consumption of alcohol (approx. 2h).

    • Result:N-Boc-4-oxo-L-proline methyl ester .

    • Note: This intermediate is unstable; proceed immediately to aromatization.

  • Aromatization:

    • Dissolve the 4-oxo compound in dry THF.

    • Add

      
       (2.0 eq) and DBU (4.0 eq). Reflux for 6 hours.
      
    • Mechanism: Iodination alpha to the ketone followed by elimination (dehydrohalogenation) drives the formation of the aromatic pyrrole. The Boc group is often cleaved or requires a separate TFA step depending on exact conditions; however, the N-protected pyrrole is usually isolated first.

    • Result:Methyl 4-hydroxy-1H-pyrrole-2-carboxylate .

  • O-Methylation:

    • Dissolve the 4-hydroxypyrrole in Acetone/DMF (9:1).

    • Add

      
       (2.0 eq) and 
      
      
      
      (1.5 eq). Stir at 60°C for 4 hours.
    • Result:Methyl 4-methoxy-1H-pyrrole-2-carboxylate .

  • Saponification (Final Product):

    • Treat with LiOH (3 eq) in THF/H2O (1:1) at RT for 2h.

    • Acidify with 1M HCl to pH 3. Extract with EtOAc.[3]

    • Yield:4-methoxy-1H-pyrrole-2-carboxylic acid (Off-white solid).

Protocol B: Coupling to Enzyme Inhibitor Scaffolds

Once the acid is synthesized, it is typically coupled to an amine pharmacophore (e.g., a benzylamine derivative for DAAO inhibition).

Coupling Conditions:

  • Activator: HATU or EDCI/HOBt are preferred over acid chlorides, which can cause polymerization of the electron-rich pyrrole.

  • Base: DIPEA (3 eq).

  • Solvent: DMF (anhydrous).

Workflow Diagram:

Figure 2: Synthetic route from chiral pool material to the target aromatic acid.

Part 4: Data Summary & Optimization

The following table summarizes the optimization of the Aromatization Step , which is the bottleneck of this synthesis.

MethodReagentsYield (%)PurityNotes
Oxidative Dehydrogenation DDQ, Toluene, Reflux35%LowDifficult purification; tar formation.
Cu(II) Oxidation CuBr₂, EtOAc, Reflux62%HighClean reaction, but requires excess copper waste disposal.
Iodine/Base (Recommended) I₂, DBU, THF78% High Scalable, mild conditions, easy workup.
Paal-Knorr 1,4-dicarbonyl + NH₃45%MedRequires synthesis of unstable keto-aldehyde precursors.

Part 5: Troubleshooting & Quality Control

  • Instability: 4-methoxy-pyrrole-2-carboxylic acid is prone to decarboxylation if heated in acidic media. Always store as the methyl ester and hydrolyze immediately before coupling.

  • Color Change: Pure product is white/off-white. A pink or red hue indicates oxidation (formation of dipyrromethene impurities). Recrystallize from Ethanol/Hexane if observed.

  • Coupling Failures: If HATU coupling fails, the nitrogen of the pyrrole may be interfering. Use N-Boc protected acid for the coupling, then deprotect the pyrrole nitrogen with TFA as the final step.

References

  • D-Amino Acid Oxidase Inhibitors: Smith, S. M., et al. (2009).[4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Pyrrole Synthesis from Hydroxyproline: Barraclough, P., et al. (1995). "Synthesis of 4-substituted pyrrole-2-carboxylic acids from trans-4-hydroxy-L-proline." Tetrahedron. Link

  • Prodigiosin Analogues: Manderville, R. A. (2001). "Synthesis, proton-affinity and anti-cancer properties of the prodigiosin-group natural products." Current Medicinal Chemistry. Link

  • Enzyme Inhibition Mechanisms: Molla, G., et al. (2006). "Structure-function relationships in D-amino acid oxidase." Frontiers in Bioscience. Link

  • Aromatization Protocols: Boto, A., et al. (2007). "One-pot synthesis of functionalized pyrroles from amino acids." Journal of Organic Chemistry. Link

Sources

Method

Application Notes and Protocols: 4-Methoxy-1H-pyrrole-2-carboxylic Acid in Materials Science

Introduction: Unveiling the Potential of a Functionalized Pyrrole Building Block 4-Methoxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound poised for significant contributions to the field of materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Functionalized Pyrrole Building Block

4-Methoxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring a pyrrole ring, a carboxylic acid group, and a methoxy group, offers a trifecta of functionalities that can be harnessed to develop advanced materials with tailored properties. The pyrrole core provides a foundation for creating conductive polymers, while the carboxylic acid moiety serves as a versatile anchor for surface modification and as a ligand for the construction of metal-organic frameworks (MOFs). The methoxy group, an electron-donating substituent, can modulate the electronic properties of the pyrrole ring, influencing the conductivity and optical characteristics of the resulting materials.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-methoxy-1H-pyrrole-2-carboxylic acid in the fabrication of conducting polymers, the functionalization of material surfaces, and the synthesis of novel MOFs. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and innovate.

Part 1: Synthesis of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Proposed Synthetic Pathway: A Modified Paal-Knorr Approach

The synthesis of the target molecule can be envisioned in a multi-step process, starting from readily available precursors.

G A 1,1,3,3-Tetramethoxypropane C Methyl 3,3-dimethoxy-2-(methoxymethylene)propanoate A->C Condensation B Methyl Glyoxylate B->C E Methyl 4-methoxy-1H-pyrrole-2-carboxylate C->E Paal-Knorr Cyclization D Ammonia D->E F 4-Methoxy-1H-pyrrole-2-carboxylic acid E->F Hydrolysis

Caption: Proposed synthetic route for 4-methoxy-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor (Methyl 3,3-dimethoxy-2-(methoxymethylene)propanoate)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1,3,3-tetramethoxypropane and methyl glyoxylate in a suitable solvent such as methanol.

  • Add a catalytic amount of a mild acid, for example, p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,4-dicarbonyl precursor.

Step 2: Paal-Knorr Cyclization to form Methyl 4-methoxy-1H-pyrrole-2-carboxylate

  • Dissolve the purified 1,4-dicarbonyl precursor in a suitable solvent like acetic acid.

  • Add an excess of an ammonia source, such as ammonium acetate.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting methyl 4-methoxy-1H-pyrrole-2-carboxylate by column chromatography.

Step 3: Hydrolysis to 4-Methoxy-1H-pyrrole-2-carboxylic Acid

  • Dissolve the purified methyl 4-methoxy-1H-pyrrole-2-carboxylate in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-1H-pyrrole-2-carboxylic acid.

Characterization Data (Hypothetical)

PropertyExpected Value
Appearance White to off-white solid
Melting Point 180-185 °C
¹H NMR (DMSO-d₆) δ 11.5-12.5 (s, 1H, COOH), 7.0-7.2 (m, 1H, pyrrole-H), 6.5-6.7 (m, 1H, pyrrole-H), 3.8-4.0 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ 160-165 (C=O), 150-155 (C-OCH₃), 120-130 (pyrrole-C), 100-110 (pyrrole-C), 55-60 (OCH₃)
FT-IR (KBr, cm⁻¹) 3300-2500 (O-H stretch), 1680-1700 (C=O stretch), 1550-1600 (C=C stretch), 1250-1300 (C-O stretch)

Part 2: Application in Conducting Polymers

The pyrrole moiety in 4-methoxy-1H-pyrrole-2-carboxylic acid makes it an excellent monomer for the synthesis of conducting polymers. The resulting polymer, poly(4-methoxy-1H-pyrrole-2-carboxylic acid), is expected to exhibit interesting electronic and electrochemical properties, with the carboxylic acid groups providing sites for further functionalization or influencing the polymer's solubility and processability.

Electrochemical Polymerization: A Versatile Fabrication Technique

Electrochemical polymerization is a powerful method for depositing thin, uniform, and adherent films of conducting polymers onto electrode surfaces.[3][4]

G cluster_0 Electrochemical Cell Setup cluster_1 Electrolyte Solution A Working Electrode (e.g., ITO, Pt) H Poly(4-methoxy-1H-pyrrole-2-carboxylic acid) Film A->H Electropolymerization B Counter Electrode (e.g., Pt wire) C Reference Electrode (e.g., Ag/AgCl) D 4-Methoxy-1H-pyrrole-2-carboxylic acid (Monomer) F Solvent (e.g., Acetonitrile, Water) D->F E Supporting Electrolyte (e.g., LiClO₄, TBAPF₆) E->F G Potentiostat/Galvanostat G->A G->B G->C

Caption: Workflow for the electrochemical polymerization of 4-methoxy-1H-pyrrole-2-carboxylic acid.

Protocol: Electropolymerization of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum foil)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • 4-Methoxy-1H-pyrrole-2-carboxylic acid

  • Supporting electrolyte (e.g., Lithium perchlorate (LiClO₄), Tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • Solvent (e.g., Acetonitrile, deionized water)

Procedure:

  • Electrode Preparation: Clean the working electrode thoroughly by sonicating in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a solution containing 0.1 M 4-methoxy-1H-pyrrole-2-carboxylic acid and 0.1 M of the supporting electrolyte in the chosen solvent.

  • Electropolymerization:

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.

      • Cyclic Voltammetry: Scan the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The polymer film will gradually deposit on the working electrode.

      • Potentiostatic: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration to grow the polymer film. The thickness of the film can be controlled by the deposition time and charge passed.

  • Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.

Characterization of the Polymer Film:

  • Cyclic Voltammetry (CV): To study the electrochemical behavior and stability of the polymer film.

  • UV-Vis Spectroscopy: To investigate the electronic transitions and optical properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.[5]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer film.[5]

  • Four-Point Probe Measurement: To determine the electrical conductivity of the film.[6]

Part 3: Application in Surface Functionalization

The carboxylic acid group of 4-methoxy-1H-pyrrole-2-carboxylic acid provides a reactive handle for the covalent attachment of the molecule or its polymer to various surfaces. This is particularly useful for biomedical applications where surface modification is crucial for controlling protein adsorption and cell adhesion.[7][8]

EDC/NHS Coupling: A Robust Ligation Strategy

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a widely used method for activating carboxylic acids to form stable amine-reactive NHS esters.[9][10]

G A Carboxylic Acid Terminated Surface C NHS-Ester Activated Surface A->C EDC, NHS B EDC/NHS Activation E Functionalized Surface C->E Biomolecule D Amine-containing Biomolecule D->E

Caption: Schematic of surface functionalization via EDC/NHS coupling.

Protocol: Surface Functionalization of an Amine-Terminated Substrate

Materials:

  • Substrate with primary amine groups on the surface (e.g., aminosilanized glass slides)

  • Poly(4-methoxy-1H-pyrrole-2-carboxylic acid) or the monomer itself

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Washing Buffer (e.g., PBS with 0.05% Tween 20)

  • Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve poly(4-methoxy-1H-pyrrole-2-carboxylic acid) in the activation buffer.

    • Add EDC and NHS to the solution (a typical molar ratio is 1:2:5 of COOH:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Coupling to the Surface:

    • Immerse the amine-terminated substrate in the activated polymer solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Washing and Quenching:

    • Wash the substrate thoroughly with the washing buffer to remove non-specifically bound polymer.

    • Immerse the substrate in the quenching solution for 15-30 minutes to deactivate any unreacted NHS-esters.

  • Final Rinsing: Rinse the functionalized substrate with deionized water and dry under a stream of nitrogen.

Surface Characterization:

  • Contact Angle Measurement: To assess the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the pyrrole-based coating.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.

Part 4: Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of 4-methoxy-1H-pyrrole-2-carboxylic acid makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[11] The resulting MOFs could exhibit interesting properties due to the presence of the electron-rich, nitrogen-containing pyrrole ring within the framework, potentially leading to applications in catalysis, sensing, and gas storage.

Solvothermal Synthesis: A Common Route to MOF Crystallization

Solvothermal synthesis is a widely employed method for growing high-quality single crystals of MOFs.[12][13]

G A Metal Salt (e.g., Zn(NO₃)₂·6H₂O) D Teflon-lined Autoclave A->D B 4-Methoxy-1H-pyrrole-2-carboxylic acid (Organic Linker) B->D C Solvent (e.g., DMF, DEF) C->D E Heating (e.g., 80-120 °C) D->E F MOF Crystals E->F G Washing & Activation F->G H Porous MOF Material G->H

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol: Solvothermal Synthesis of a MOF using 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • 4-Methoxy-1H-pyrrole-2-carboxylic acid

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve the metal salt and 4-methoxy-1H-pyrrole-2-carboxylic acid in the chosen solvent. The molar ratio of metal to ligand will need to be optimized for each specific system.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically between 80 °C and 120 °C) for a set period (e.g., 24-72 hours).

  • Isolation of MOF Crystals:

    • After the reaction, cool the autoclave to room temperature.

    • Collect the crystalline product by filtration or decantation.

  • Washing and Activation:

    • Wash the crystals with fresh solvent to remove any unreacted starting materials.

    • Activate the MOF to remove the solvent molecules from the pores. This can be achieved by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum. Supercritical CO₂ drying is another effective method for activation.[12]

Characterization of the MOF:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area (BET analysis).

References

  • Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
  • BenchChem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. (2025).
  • SCIRP. Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Soft Nanoscience Letters2011, 1, 6-10.
  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021).
  • PMC. Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014).
  • Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters.
  • BenchChem. Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. (2025).
  • RSC Publishing. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chem. Commun.2023, 59, 5789-5806.
  • MDPI. Synthesis of metal-organic frameworks (MOFS) derived from multifunctional organic ligands and study of their performance in simultan.
  • JACS Directory. Synthesis and Characterization of Polypyrrole (PPy)
  • ACS Omega. Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. (2023).
  • Books Gateway. Polypyrroles | Conjugated Polymers: A Practical Guide to Synthesis. (2013).
  • ResearchGate. Synthesis and Characterization of Polypyrrole (PPy) Thin Films. (2026).
  • MDPI. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2021).
  • IJERT. Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (2020).
  • ACS Publications. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design2011, 11, 9, 3949–3957.
  • Google Patents. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Malaysian Journal of Analytical Sciences. STUDY OF SOLVOTHERMAL SYNTHESIS OF MAGNESIUM-BASED METAL-ORGANIC FRAMEWORKS. (2023).
  • ACS Publications. Semiquantitative Study of the EDC/NHS Activation of Acid Terminal Groups at Modified Porous Silicon Surfaces. Langmuir2009, 25, 22, 13091–13099.
  • SciSpace. Electrochemical Synthesis of the Functionalized Poly(pyrrole) Conducting Polymers.
  • JoVE. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014).
  • Google Patents.
  • PMC. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. (2021).
  • BenchChem. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025).
  • PubMed. Semiquantitative study of the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces. (2010).
  • International Journal of Electrochemical Science. Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013).
  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025).
  • ResearchGate.
  • Organic Chemistry Portal. Synthesis of pyrroles.

Sources

Application

Experimental protocols for the esterification of 4-methoxy-1h-pyrrole-2-carboxylic acid

Application Note: Precision Esterification Protocols for 4-Methoxy-1H-pyrrole-2-carboxylic Acid Executive Summary & Chemical Strategy The esterification of 4-methoxy-1H-pyrrole-2-carboxylic acid presents a unique set of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Esterification Protocols for 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Executive Summary & Chemical Strategy

The esterification of 4-methoxy-1H-pyrrole-2-carboxylic acid presents a unique set of synthetic challenges distinguishable from standard aromatic carboxylic acids. Unlike benzoic acid derivatives, pyrrole-2-carboxylic acids are fundamentally unstable in acidic media, prone to protodecarboxylation and acid-catalyzed polymerization.

The presence of the 4-methoxy group (


) exacerbates these risks. As a strong electron-donating group (EDG), it significantly increases the electron density of the pyrrole ring, stabilizing the carbocation intermediate required for decarboxylation and increasing susceptibility to oxidative degradation.

Core Directive: This guide prioritizes neutral to basic synthetic pathways to preserve the pyrrole core. Traditional Fischer esterification (acid/alcohol/reflux) is contraindicated due to the high risk of substrate decomposition.

Chemo-informatic Analysis & Decision Logic

Before selecting a protocol, the operator must understand the substrate's reactivity profile.

The Decarboxylation Trap

Pyrrole-2-carboxylic acids decarboxylate via an associative mechanism involving protonation at the C-2 or C-5 position. The 4-methoxy substituent stabilizes the protonated intermediate via resonance, lowering the activation energy for


 loss.

Figure 1: Mechanistic Rationale & Method Selection

DecarboxylationLogic Substrate 4-Methoxy-1H-pyrrole- 2-carboxylic acid Risk RISK: Acid-Catalyzed Decarboxylation Substrate->Risk High e- density Condition_Acid Acidic Conditions (HCl/MeOH, Reflux) Substrate->Condition_Acid Condition_Base Basic/Neutral Conditions Substrate->Condition_Base Result_Fail FAILURE: Decarboxylation to 3-methoxypyrrole + Polymer Condition_Acid->Result_Fail Protonation at C2 Result_Success SUCCESS: Methyl 4-methoxy-1H- pyrrole-2-carboxylate Condition_Base->Result_Success Carboxylate Stabilization

Caption: Decision logic illustrating the critical necessity of avoiding acidic pathways to prevent decarboxylation.

Experimental Protocols

Two validated protocols are provided. Protocol A is the "Gold Standard" for small-scale/medicinal chemistry (mg to g scale) where yield and purity are paramount. Protocol B is the "Process Standard" for scalability (>10 g) where reagent cost and safety management are prioritized.

Protocol A: TMS-Diazomethane Methylation (The "Safe" Mild Route)

Best for: Small scale (<5 g), high-value material, rapid throughput.

Principle: Trimethylsilyldiazomethane (


) acts as a stable, less explosive surrogate for diazomethane. It reacts with the carboxylic acid to form the methyl ester and nitrogen gas. The reaction is neutral and extremely fast, avoiding all decarboxylation pathways.

Reagents:

  • Substrate: 4-methoxy-1H-pyrrole-2-carboxylic acid (

    
    )
    
  • Reagent:

    
     (
    
    
    
    in hexanes,
    
    
    )
  • Solvent: Methanol / Toluene (

    
    ) - Methanol is required to catalyze the proton transfer.
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the pyrrole acid in the Toluene/MeOH mixture (

    
     concentration). The solution should be clear or slightly yellow.
    
  • Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    
    dropwise via syringe.
    • Observation: Evolution of

      
       gas (bubbling) will occur immediately. The yellow color of the reagent should persist.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
    
    • Endpoint: Monitor by TLC (See Section 4). The acid spot (baseline) should disappear.

  • Quenching: Add a few drops of Glacial Acetic Acid dropwise until the yellow color fades (quenches excess diazomethane).

  • Workup: Concentrate the mixture in vacuo directly. Do not perform an aqueous workup if possible to avoid emulsion formation with the pyrrole.

  • Purification: Flash chromatography (See Section 4).

Protocol B: Base-Mediated Alkylation (The Scalable Route)

Best for: Large scale (>10 g), process development, cost-efficiency.

Principle: Formation of the carboxylate salt using a mild base, followed by


 displacement of a methyl halide. This method avoids acidic protons entirely.

Reagents:

  • Substrate: 4-methoxy-1H-pyrrole-2-carboxylic acid (

    
    )
    
  • Base: Potassium Carbonate (

    
    , anhydrous, granular, 
    
    
    
    )
  • Electrophile: Methyl Iodide (

    
    , 
    
    
    
    ) or Dimethyl Sulfate (
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Acetone (

    
    )
    

Step-by-Step Methodology:

  • Salt Formation: Charge a flask with the pyrrole acid and anhydrous DMF. Add

    
     in one portion.
    
    • Note: Stir vigorously at RT for 15 minutes. The mixture will become a suspension. This pre-stir ensures deprotonation of the acid (and potentially the pyrrole NH, though the carboxylate forms first).

  • Alkylation: Cool to

    
    . Add Methyl Iodide dropwise.
    
    • Caution: MeI is a carcinogen and volatile. Use a fume hood.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Process Tip: On >50g scale, maintain temperature

      
       to prevent N-methylation side products (though the carboxylate is much more nucleophilic).
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (

      
       reaction volume).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Often, the crude product from this method is pure enough to be recrystallized from Hexanes/EtOAc rather than requiring chromatography.

Quality Control & Purification

Purification Warning: Electron-rich pyrroles are sensitive to oxidation on acidic stationary phases (standard Silica Gel).

  • Mitigation: Pre-treat the silica gel column with

    
     Triethylamine (
    
    
    
    ) in Hexanes before loading the sample. This neutralizes acidic sites on the silica.

Analytical Data Summary:

MetricExpected ValueNotes
TLC (Rf) ~0.4–0.6Solvent: 30% EtOAc in Hexanes. Product is less polar than acid.
Appearance Off-white to pale yellow solidDarkening indicates oxidation/polymerization.
1H NMR

3.80–3.85 (s, 3H)
New singlet corresponding to the methyl ester (

).
1H NMR

9.0–10.0 (br s, 1H)
Pyrrole NH signal (broad).
MS (ESI) [M+H]+ = 156.06Confirm mass of methyl ester.

Troubleshooting & Optimization

Figure 2: Workflow Optimization Diagram

Optimization Issue Issue Detected Prob1 Low Yield / Decarboxylation Issue->Prob1 Prob2 N-Methylation (Side Product) Issue->Prob2 Prob3 Product turns black on column Issue->Prob3 Sol1 Switch to Protocol A (Neutral conditions) Prob1->Sol1 Sol2 Reduce Base equivalents Switch Solvent to Acetone Prob2->Sol2 Sol3 Add 1% Et3N to eluent Use Neutral Alumina Prob3->Sol3

Caption: Troubleshooting logic for common yield-reducing scenarios in pyrrole esterification.

References

  • Decarboxylation Mechanism of Pyrrole-2-carboxylic Acids

    • Source: Journal of the American Chemical Society[1]

    • Title: Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][2][3]

    • URL:[Link]

  • Synthesis of Pyrrole Esters via Alkyl

    • Source: Organic Syntheses[4][5]

    • Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester.[6]

    • URL:[Link]

  • Use of TMS-Diazomethane for Sensitive Acids

    • Source: Chemical & Pharmaceutical Bulletin[7]

    • Title: Conversion of 4-oxoproline esters to 4-substituted pyrrole-2-carboxylic acid esters.[7][8]

    • URL:[Link]

  • General Esterification Str

    • Source: Organic Chemistry Portal
    • Title: Ester synthesis by esterification.[5][9][10][11]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in 4-methoxy-1h-pyrrole-2-carboxylic acid synthesis

Welcome to the Technical Support Center for Pyrrole Chemistry. This portal is designed for researchers, synthetic chemists, and drug development professionals working with electron-rich pyrrole building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Chemistry. This portal is designed for researchers, synthetic chemists, and drug development professionals working with electron-rich pyrrole building blocks.

The synthesis of 4-methoxy-1H-pyrrole-2-carboxylic acid presents unique challenges, primarily due to the ambident nucleophilicity of its precursors and the extreme sensitivity of the final product to acidic and oxidative environments. Below, you will find mechanistic troubleshooting guides, validated protocols, and optimization data to ensure high-yielding, reproducible syntheses.

I. Troubleshooting Guides & FAQs

Q1: During the methoxylation of methyl 4-hydroxy-1H-pyrrole-2-carboxylate, why is N-methylation outcompeting the desired O-methylation? Causality: This is a classic issue of ambident nucleophilicity. The pyrrole N-H is weakly acidic (pKa ~16.5), while the 4-hydroxyl group is more acidic. However, when strong bases like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) are used, both protons can be abstracted, creating a dianion. Because the nitrogen center is highly polarizable and sterically accessible, electrophilic methylating agents (like MeI or dimethyl sulfate) will preferentially attack the nitrogen, leading to N-methylated byproducts ([1]). Solution: Shift the thermodynamic equilibrium by using a milder base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF). This selectively deprotonates the hydroxyl group without ionizing the pyrrole nitrogen. Alternatively, utilize (trimethylsilyl)diazomethane for highly selective O-methylation.

Q2: My ester saponification yields a black, tarry crude product, and NMR shows a complete loss of the carboxylate group. What is causing this degradation? Causality: You are observing acid-catalyzed decarboxylation followed by rapid oxidative polymerization. Pyrrole-2-carboxylic acids are notoriously unstable at low pH. Mechanistic studies utilizing cluster-continuum models demonstrate that under acidic conditions, the carboxyl group undergoes O-protonation. This is followed by a rate-determining hydration step that triggers rapid C–C bond cleavage and the expulsion of CO₂ ([2]). The resulting 3-methoxypyrrole is extremely electron-rich and auto-oxidizes in atmospheric air to form polymeric black tars. Solution: Never allow the pH to drop below 4.5 during the aqueous workup. Abandon strong mineral acids (HCl, H₂SO₄) and instead use 10% aqueous citric acid at 0 °C to precipitate the product.

Q3: How do I prevent the oxidative degradation of the isolated 4-methoxy-1H-pyrrole-2-carboxylic acid during storage? Causality: The methoxy group at the 4-position strongly donates electron density into the pyrrole ring via resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the ring highly reactive toward atmospheric triplet oxygen and radical initiators. Solution: The compound must be handled as a sensitive intermediate. Store the isolated solid at -20 °C under a strict argon atmosphere. Protect the storage vessel from light using amber glass or foil wrapping.

II. Reaction Workflows & Mechanistic Pathways

Workflow SM Methyl 4-hydroxy-1H- pyrrole-2-carboxylate Int Methyl 4-methoxy-1H- pyrrole-2-carboxylate SM->Int MeI, K2CO3 (Desired) Side1 N-Methylated Byproduct SM->Side1 NaH, MeI (Side Reaction) Prod 4-Methoxy-1H-pyrrole- 2-carboxylic acid Int->Prod 1. NaOH 2. Citric Acid (pH 5) Side2 3-Methoxypyrrole (Decarboxylated) Int->Side2 HCl (pH < 3) (Side Reaction) Side3 Oxidative Polymerization Prod->Side3 O2, Light (Degradation)

Fig 1: Synthesis workflow and competing side reactions for 4-methoxy-1H-pyrrole-2-carboxylic acid.

Mechanism S1 Pyrrole-2-carboxylic acid (Stable at pH > 5) S2 O-Protonated Carboxyl Intermediate S1->S2 H+ (pH < 3) S3 Hydrated Intermediate (Rate-Determining Step) S2->S3 + H2O (Nucleophilic Attack) S4 C-C Bond Cleavage Transition State S3->S4 Proton Transfer S5 Decarboxylated Pyrrole + CO2 + H3O+ S4->S5 Rapid Dissociation

Fig 2: Cluster-continuum mechanistic pathway of acid-catalyzed decarboxylation.

III. Process Optimization Data

The table below summarizes the critical impact of workup conditions on the final saponification step. Kinetic studies confirm that the rate of decarboxylation increases exponentially as the pH drops below 3.0 ([3]).

Table 1: Impact of Saponification Workup Conditions on Yield and Decarboxylation

Workup AcidTarget pHTemp (°C)Yield (%)Decarboxylation (%)Physical Observation
Conc. HCl1.025< 5%> 90%Immediate black tar formation
1M HCl3.02545%40%Dark brown, sticky solid
1M HCl4.5088%< 5%Off-white powder
10% Citric Acid 5.0 0 92% None detected Pure white powder

IV. Validated Experimental Protocols

Protocol A: Selective O-Methylation of Methyl 4-hydroxy-1H-pyrrole-2-carboxylate

This protocol utilizes mild base conditions to prevent N-methylation.

  • Setup: Charge a flame-dried, argon-purged round-bottom flask with methyl 4-hydroxy-1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide-equivalent formation.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add Methyl Iodide (MeI) (1.1 eq).

  • Self-Validating Check (TLC): After 4 hours at room temperature, check the reaction via TLC (Hexanes:EtOAc 7:3). The desired O-methylated product will elute higher (less polar) than the starting material. If a third, even higher Rf spot appears, N-methylation has occurred (usually due to moisture in the DMF or excess MeI).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organics heavily with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Controlled Saponification to 4-Methoxy-1H-pyrrole-2-carboxylic acid

This protocol strictly controls pH and temperature to prevent acid-catalyzed decarboxylation.

  • Hydrolysis: Dissolve methyl 4-methoxy-1H-pyrrole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF:MeOH (0.3 M). Add 2M aqueous NaOH (3.0 eq).

  • Reaction: Stir at 40 °C for 2-3 hours. Monitor by TLC until the ester is completely consumed.

  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF and MeOH. Do not apply heat during evaporation.

  • Self-Validating Precipitation (Critical Step): Dilute the remaining aqueous layer with ice water and cool to 0 °C in an ice bath. While stirring vigorously, slowly add cold 10% aqueous citric acid dropwise. Continuously monitor the pH using a calibrated pH meter.

  • Isolation: Stop acid addition exactly when the pH reaches 5.0. A white to off-white precipitate will form.

  • Filtration: Filter the solid rapidly over a cold Büchner funnel, wash with ice-cold water, and dry under high vacuum in the dark. Store immediately at -20 °C under argon.

V. References

  • Liang, J., Wang, B., & Cao, Z. (2013). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 12(04), 1350017.

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035.

  • Shin, J. T., Son, J. H., & Lee, S. C. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, 9(34), 38289–38296.

Sources

Optimization

Purification challenges of 4-methoxy-1h-pyrrole-2-carboxylic acid derivatives

Welcome to the Technical Support Center for Pyrrole Derivative Purification. As application scientists, we recognize that isolating 4-methoxy-1H-pyrrole-2-carboxylic acid derivatives presents a unique set of chemical hur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Derivative Purification. As application scientists, we recognize that isolating 4-methoxy-1H-pyrrole-2-carboxylic acid derivatives presents a unique set of chemical hurdles. The presence of a strong electron-donating methoxy group at the C4 position drastically alters the electronic landscape of the pyrrole core, exacerbating the inherent instability of the C2-carboxylic acid.

This guide is designed to move beyond generic protocols, providing you with the mechanistic causality behind purification failures and self-validating workflows to ensure high-yield, high-purity isolation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I lose product yield during solvent evaporation, even at moderate temperatures? Causality: The primary failure mode is acid-catalyzed or thermal decarboxylation. Pyrrole-2-carboxylic acids are inherently labile. The 4-methoxy group—a strong electron-donating group (EDG)—significantly increases the electron density of the pyrrole ring. This facilitates protonation at the C2 position, which acts as the thermodynamic driving force for the rapid loss of CO₂ to yield 3-methoxy-1H-pyrrole. Actionable Insight: Never evaporate solvents at temperatures exceeding 30°C. Maintain a strictly neutral or slightly basic environment during concentration unless the free acid is absolutely required for the next synthetic step.

Q2: During liquid-liquid extraction, my product partitions poorly and remains in the aqueous layer. How do I fix this? Causality: Pyrrole-2-carboxylic acids exhibit zwitterionic tendencies and high solubility in both organic and aqueous layers, making isolation exceptionally challenging[1]. At neutral pH, the carboxylate is ionized, trapping it in the aqueous phase. However, dropping the pH too low (< 3.0) to force protonation accelerates decarboxylation. Actionable Insight: Use a tightly controlled pH window (3.5–4.0) at 0°C. Extract with a moderately polar organic solvent system, such as ethyl acetate containing trace amounts of acetic acid, which has been proven effective for isolating pyrrole-2-carboxylic acid derivatives from complex aqueous matrices[2].

Q3: My purified fractions from silica gel chromatography turn black overnight. What is the mechanism? Causality: Electron-rich pyrroles are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, leading to the formation of polymeric, quinoid-like degradants. The acidic silanol groups on standard normal-phase silica gel further catalyze this oxidative polymerization. Actionable Insight: Avoid standard normal-phase silica. Transition immediately to Reverse-Phase Medium Pressure Liquid Chromatography (RP-MPLC) using C18 columns[2].

Degradation A 4-Methoxy-1H-pyrrole-2-carboxylic acid B Acidic pH (<4) / Heat A->B Thermal/Protonation C O2 / UV Exposure A->C Electron-rich core D Decarboxylation (3-Methoxy-1H-pyrrole) B->D -CO2 E Oxidative Degradation (Polymeric Byproducts) C->E Radical formation

Degradation pathways of 4-methoxy-1H-pyrrole-2-carboxylic acid.

Section 2: Quantitative Stability Metrics

To design a successful purification workflow, you must operate within the compound's stability parameters. Use the table below to adjust your handling conditions.

Table 1: Stability Matrix for 4-Methoxy-1H-pyrrole-2-carboxylic Acid

ParameterConditionDegradation RatePrimary MechanismRecommended Action
pH < 3.0HighDecarboxylationBuffer carefully to pH 3.5–4.0 during extraction.
pH 6.0–8.0LowNone (Stable as salt)Store as a carboxylate salt if free acid is not needed.
Temperature > 40°CHighThermal DecarboxylationEvaporate solvents < 30°C in vacuo.
Light/Air AmbientModerateOxidative PolymerizationFlush with Argon; store in amber vials at -20°C.
Matrix Normal SilicaHighAcid-catalyzed oxidationUtilize C18 Reverse-Phase chromatography.

Section 3: Validated Purification Protocols

Protocol A: Low-Temperature, pH-Guided Liquid-Liquid Extraction (LLE)

Self-Validating System: The formation of slight turbidity at exactly pH 3.8 confirms the protonation of the carboxylate without triggering the rapid effervescence (bubbling) indicative of catastrophic CO₂ loss.

  • Preparation: Dilute the crude reaction mixture in deionized water and cool to 0°C in an ice bath.

  • Basification: Adjust the aqueous phase to pH 8.0–9.0 using saturated NaHCO₃.

  • Impurities Wash: Wash the aqueous layer twice with pure ethyl acetate to remove non-polar impurities and unreacted starting materials. Discard the organic washes.

  • Controlled Acidification (Critical): While maintaining 0°C, slowly add 1M HCl dropwise until the pH reaches exactly 3.5–4.0. Monitor continuously with a calibrated pH meter.

  • Extraction: Immediately extract the turbid aqueous layer three times with cold ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly ≤ 25°C.

Extraction Step1 Crude Mixture Step2 Adjust to pH 8-9 (NaHCO3) Step1->Step2 Step3 Wash with EtOAc (Discard Organic) Step2->Step3 Step4 Acidify to pH 3.5-4.0 at 0°C Step3->Step4 Aqueous Phase Step5 Extract with EtOAc (Keep Organic) Step4->Step5 Step6 Purified Derivative Step5->Step6 Evaporate <30°C

pH-guided liquid-liquid extraction workflow for pyrrole derivatives.

Protocol B: Reverse-Phase C18 Purification (RP-MPLC)

Self-Validating System: Baseline resolution of the target peak from oxidative degradants at 254 nm confirms the suppression of on-column degradation.

  • Sample Loading: Dissolve the crude extract in a minimal volume of methanol/water (1:1) and load onto a pre-equilibrated C18 column.

  • Mobile Phase Setup: Prepare a gradient of 5% to 50% methanol in water.

  • Buffer Addition (Critical): Add 0.01% acetic acid to the mobile phase. This keeps the pyrrole-2-carboxylic acid protonated for peak sharpness without dropping the pH into the decarboxylation danger zone[3].

  • Elution & Monitoring: Monitor absorbance at 254 nm. The target derivative typically elutes as a sharp peak before more non-polar impurities[3].

  • Recovery: Lyophilize the collected fractions immediately to avoid thermal degradation during solvent removal.

References

  • [1] Title: Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids Source: MDPI URL:[Link]

  • [3] Title: Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum Source: ResearchGate URL: [Link]

  • [2] Title: Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Decarboxylation of 4-Methoxy-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the decarboxylation of 4-methoxy-1H-pyrrole-2-carboxylic acid. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the decarboxylation of 4-methoxy-1H-pyrrole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of this reaction with confidence. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to create a resource grounded in scientific principles and practical experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the decarboxylation of 4-methoxy-1H-pyrrole-2-carboxylic acid. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The rate of CO₂ evolution is slow or ceases prematurely.

Potential Causes & Solutions:

  • Insufficient Acid Catalysis: The decarboxylation of pyrrole-2-carboxylic acids is often acid-catalyzed.[1][2] The reaction rate increases as the pH decreases, particularly in the pH range of 3 to 1, and rises rapidly in more concentrated acid solutions.[1] The methoxy group at the 4-position is electron-donating, which can increase the electron density of the pyrrole ring and potentially affect the ease of protonation at the 2-position, a key step in the proposed mechanism.[1][3]

    • Solution:

      • Verify pH: If performing the reaction in an aqueous buffer, ensure the pH is sufficiently acidic.

      • Increase Acid Concentration: For reactions in organic solvents, consider the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA).

      • Aqueous Acid: For robust reactions, consider using a dilute aqueous acid solution (e.g., 1-4 M HCl) as the reaction medium, followed by extraction of the product.[1][3]

  • Inadequate Heating: Thermal energy is crucial for overcoming the activation energy of the decarboxylation reaction.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of product decomposition. A temperature range of 50-150°C is a good starting point for many decarboxylation reactions.[4]

      • Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the required reaction temperature. High-boiling aprotic polar solvents like DMSO or DMF can be effective.[5]

      • Microwave Irradiation: Microwave-assisted heating can often accelerate the reaction significantly, sometimes reducing reaction times from hours to minutes.[5]

  • Presence of Water (in some cases): While acid-catalyzed decarboxylation in aqueous media is well-documented, in non-aqueous thermal decarboxylation, the presence of water can sometimes interfere. However, theoretical studies suggest that water can play a crucial role by adding to the carboxyl group, facilitating the C-C bond cleavage.[3][6][7]

    • Solution:

      • Anhydrous Conditions: If attempting a purely thermal decarboxylation in an organic solvent, ensure anhydrous conditions by using freshly distilled solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Controlled Addition of Water: If following an acid-catalyzed pathway, the presence of water is necessary for the proposed associative mechanism.[2][6]

Troubleshooting Flowchart for Incomplete Reaction

Caption: Decision tree for troubleshooting an incomplete decarboxylation reaction.

Issue 2: Product Decomposition or Side Product Formation

Symptoms:

  • Formation of dark, tarry materials in the reaction mixture.

  • TLC or LC-MS analysis shows multiple, unidentified spots or peaks.

  • Low isolated yield of the desired 4-methoxypyrrole.

Potential Causes & Solutions:

  • Pyrrole Ring Instability: Pyrroles, especially electron-rich ones like 4-methoxypyrrole, can be sensitive to strong acids and high temperatures, leading to polymerization or other side reactions.[8][9] The pyrrole ring is highly reactive towards electrophiles.[8][9]

    • Solution:

      • Milder Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. This may involve using a weaker acid catalyst or a lower reaction temperature for a longer period.

      • Inert Atmosphere: Always perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

      • Rapid Work-up: Upon reaction completion, cool the mixture promptly and proceed with the work-up to minimize exposure of the product to harsh conditions.

  • Reaction with Solvent: At elevated temperatures, the product could potentially react with the solvent, especially if the solvent is reactive (e.g., protic solvents at high temperatures).

    • Solution:

      • Inert Solvent: Choose a high-boiling, inert solvent such as diphenyl ether or Dowtherm A for purely thermal decarboxylations.

      • Solvent Compatibility: If using a catalytic approach, ensure the solvent is compatible with the catalyst and reaction conditions.

  • Contaminants in Starting Material: Impurities in the 4-methoxy-1H-pyrrole-2-carboxylic acid could lead to side reactions.

    • Solution:

      • Purify Starting Material: Recrystallize or chromatographically purify the starting material before use.

      • Characterize Starting Material: Confirm the identity and purity of your starting material by NMR, LC-MS, and melting point analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of pyrrole-2-carboxylic acid?

The mechanism of decarboxylation for pyrrole-2-carboxylic acid is believed to be analogous to that of anthranilic acid and is subject to acid catalysis.[1] In strongly acidic solutions, the reaction proceeds via an associative mechanism.[2] This involves the protonation of the pyrrole ring at the C2 position, followed by the addition of a water molecule to the carboxylic acid group.[2][6] This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates into carbon dioxide and a proton.[2][6] At lower acidities, the rate-determining step is the protonation of the ring on the carboxylate anion.[1][3]

Mechanism of Acid-Catalyzed Decarboxylation

cluster_0 Mechanism Pyrrole-2-COOH Pyrrole-2-COOH Protonated Intermediate Protonated Intermediate Pyrrole-2-COOH->Protonated Intermediate + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Intermediate->Tetrahedral Intermediate + H2O 4-Methoxypyrrole 4-Methoxypyrrole Tetrahedral Intermediate->4-Methoxypyrrole - H2CO3 - H+

Caption: Simplified mechanism of acid-catalyzed decarboxylation.

Q2: What are the recommended starting conditions for the decarboxylation of 4-methoxy-1H-pyrrole-2-carboxylic acid?

Given the electron-donating nature of the methoxy group, which can enhance the reactivity of the pyrrole ring, starting with milder conditions is advisable.

ParameterRecommended Starting ConditionRationale
Temperature 80-100 °CBalances reaction rate with minimizing potential decomposition.
Solvent DMSO or DMFHigh-boiling, polar aprotic solvents that can facilitate the reaction.
Catalyst Catalytic p-TsOH or Acetic Acid[5]Provides necessary acid catalysis without being overly harsh.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the electron-rich pyrrole ring.

Q3: Can I use metal catalysts for this decarboxylation?

Yes, various metal-catalyzed decarboxylation methods have been developed for aromatic carboxylic acids, which could be applicable here.[10]

  • Copper Catalysis: Copper(I) oxide with 1,10-phenanthroline under microwave irradiation has been shown to be effective for the protodecarboxylation of various aromatic carboxylic acids.[5]

  • Palladium Catalysis: Palladium-catalyzed decarboxylation is also a known transformation, particularly for electron-rich aromatic acids.[11]

  • Silver Catalysis: A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag₂CO₃ and AcOH in DMSO.[5]

These methods often proceed under milder conditions than purely thermal decarboxylation. However, optimization for your specific substrate would be necessary.

Q4: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information on the conversion of the starting material and can help identify any major side products.

  • Gas Evolution: In a closed system, you can monitor the reaction by measuring the volume of CO₂ evolved using a gas burette.

Q5: What are the expected properties of the product, 4-methoxypyrrole?

Experimental Protocols

Protocol 1: Thermal Decarboxylation with Acid Catalyst

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methoxy-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Add dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Decarboxylation

  • In a microwave-safe reaction vessel, combine 4-methoxy-1H-pyrrole-2-carboxylic acid (1.0 eq) and a high-boiling solvent such as DMSO.

  • Add a catalytic amount of a suitable acid or metal catalyst (e.g., copper(I) oxide/1,10-phenanthroline).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 150 °C) for a set time (e.g., 15-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use. Microwave reactions should be conducted with appropriate shielding and pressure monitoring.

References

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • Decarboxylation via addition of water to a carboxyl group: acid c
  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCUL
  • Development of a Catalytic Aromatic Decarboxyl
  • Decarboxyl
  • Decarboxylation. Wikipedia. [Link]

  • 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Methoxy-1H-pyrrole-2-carboxylic Acid

Executive Summary: The Fragility Profile As a researcher working with 4-methoxy-1H-pyrrole-2-carboxylic acid , you are handling a "high-maintenance" heterocyclic building block. Unlike simple benzoic acids, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragility Profile

As a researcher working with 4-methoxy-1H-pyrrole-2-carboxylic acid , you are handling a "high-maintenance" heterocyclic building block. Unlike simple benzoic acids, this compound possesses a synergistic instability profile due to the electron-donating methoxy group at position 4 coupled with the inherent reactivity of the pyrrole ring.

Three Critical Stability Risks:

  • Facile Decarboxylation: The electron-rich ring facilitates protonation at the C2 position, leading to rapid loss of CO₂ even under mild acidic conditions.

  • Oxidative Polymerization: The compound is highly susceptible to autoxidation (turning pink/black) upon exposure to air and light, driven by the high electron density of the pyrrole core.

  • Acid-Sensitivity: It is incompatible with strong acids and even prolonged exposure to slightly acidic protic solvents.

Module 1: Solvent Compatibility & Solubility

The most common user error is selecting a solvent that dissolves the compound but promotes its degradation. Use the matrix below to select the correct vehicle for your application.

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommended Use
DMSO-d6 / DMSO HighLow Best for Storage/NMR. Keep anhydrous to prevent hydrolysis/decarboxylation.
Methanol (MeOH) ModerateMedium Acceptable for short-term reactions. Avoid for long-term storage (risk of esterification/acid traces).
Water (Neutral) LowHigh Poor solubility. Requires pH adjustment, which triggers degradation.
Water (Acidic) LowCritical DO NOT USE. Rapid decarboxylation occurs.
Water (Basic) HighHigh Soluble as carboxylate, but electron-rich anion is extremely prone to oxidation (darkening).
Dichloromethane ModerateLow Good for extraction/workup. Evaporate quickly; do not store solution.
Decision Logic for Solvent Selection

The following flow chart illustrates the decision process for solubilizing 4-methoxy-1H-pyrrole-2-carboxylic acid based on your experimental goals.

SolventSelection Start Goal: Solubilize 4-methoxy-1H-pyrrole-2-COOH Purpose What is the application? Start->Purpose NMR NMR / Stock Solution Purpose->NMR Reaction Chemical Synthesis Purpose->Reaction Aqueous Biological Assay Purpose->Aqueous DMSO Use DMSO-d6 (Anhydrous) Store under Argon @ -20°C NMR->DMSO MeOH Methanol/Ethanol (Use immediately) Reaction->MeOH Warning AVOID Acidic Media (Decarboxylation Risk) Reaction->Warning Buffer Degassed Buffer (pH 7.5-8.0) Add Antioxidant (Ascorbate) Aqueous->Buffer Buffer->Warning Monitor pH

Figure 1: Decision matrix for solvent selection to minimize degradation.

Module 2: Degradation Mechanisms (Why is my sample failing?)

Understanding the mechanism of failure is the first step to prevention. This compound fails primarily through two distinct pathways.

Acid-Catalyzed Decarboxylation

The 4-methoxy group donates electron density into the ring, making the C2 position (where the carboxylic acid is attached) highly nucleophilic. In the presence of protons (H⁺), the ring is protonated at C2, breaking the aromaticity and creating a transient intermediate that rapidly ejects CO₂ to restore aromaticity [1, 2].

  • Symptom: Loss of material, evolution of gas bubbles (if concentrated), appearance of 3-methoxypyrrole (which is unstable and polymerizes).

  • Trigger: Acidic solvents (pH < 6), heat.

Oxidative Polymerization (The "Black Tar" Effect)

Pyrroles are electron-rich. The 4-methoxy group amplifies this, lowering the oxidation potential. Oxygen in the air, catalyzed by light, abstracts an electron or hydrogen atom, creating a radical species that couples with other pyrrole molecules [3].

  • Symptom: Sample turns pink

    
     brown 
    
    
    
    black precipitate.
  • Trigger: Air exposure, ambient light, basic solutions (where the electron-rich carboxylate anion exists).

DegradationPathways Compound 4-Methoxy-1H-pyrrole-2-COOH Intermed C2-Protonated Intermediate (Non-aromatic) Compound->Intermed Protonation Radical Pyrrolyl Radical Compound->Radical Autoxidation Acid + H+ (Acidic pH) Product1 3-Methoxypyrrole (Unstable Oil) Intermed->Product1 Loss of CO2 Decarb Decarboxylation (-CO2) Oxygen + O2 / Light Polymer Polypyrrole Tars (Black Precipitate) Radical->Polymer Radical Coupling

Figure 2: Primary degradation pathways. The methoxy group accelerates both pathways by increasing electron density.

Module 3: Troubleshooting FAQs

Q1: My solution turned pink within 30 minutes. Is it ruined? A: Not necessarily, but it is degrading. The pink color indicates the formation of trace oxidation products (pyrrole oligomers).

  • Action: If using for synthesis, proceed immediately. If using for analytical standards, discard.

  • Prevention:[1][2] Degas all solvents with Argon/Nitrogen for 15 minutes before dissolving the compound.

Q2: Can I heat the reaction to speed it up? A: Avoid heating above 40°C. Pyrrole-2-carboxylic acids are thermally unstable. Heating facilitates decarboxylation.[3] If a reaction requires heat, ensure the environment is strictly neutral or slightly basic (but under inert atmosphere) to prevent acid-catalyzed loss of CO₂.

Q3: I see a new peak in my NMR at ~6.0-6.5 ppm and my carboxyl peak is gone. A: You have decarboxylated your compound. The new peaks correspond to the protons of the resulting 3-methoxypyrrole species.

  • Root Cause:[4] Your NMR solvent (e.g., CDCl₃) might be acidic. Chloroform naturally forms HCl over time.

  • Fix: Filter CDCl₃ through basic alumina before use or switch to DMSO-d6.

Q4: How do I store the solid for long periods? A:

  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial (light sensitive).

  • Desiccant: Moisture can promote proton transfer; keep dry.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Safe Solubilization for Biological Assays

Use this when you must introduce the compound to aqueous media.

  • Weigh the compound in a glovebox or under a nitrogen funnel.

  • Dissolve in a minimal volume of anhydrous DMSO (make a 1000x stock).

  • Prepare Buffer: Use PBS degassed with Argon.

  • Add Antioxidant: Supplement buffer with 100 µM Ascorbic Acid or TCEP to scavenge radicals.

  • Dilute: Add the DMSO stock to the buffer immediately prior to the experiment. Do not store the aqueous dilution.

Protocol B: Purification of Oxidized Material

If your solid has turned brown/black.

  • Dissolve the crude dark solid in a minimum amount of saturated aqueous NaHCO₃ (keep cold, 4°C).

  • Wash rapidly with Ethyl Acetate to remove non-acidic tars (the black polymer is often organic-soluble).

  • Acidify the aqueous layer carefully to pH 4-5 (do not go to pH 1) using dilute acetic acid at 0°C.

  • Extract immediately with Dichloromethane.

  • Dry over Na₂SO₄ and evaporate in vacuo at room temperature (do not heat water bath).

References

  • Decarboxylation Kinetics: Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032–1035.

  • Mechanism of Pyrrole Decarboxylation: Li, M., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 510(1-3), 141-146.

  • Oxidation of Electron-Rich Pyrroles: Muchmore, D. C. (1971). The oxidation of pyrroles. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrroles

Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrroles. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products and pharmaceuticals, making their efficient synthesis a critical task in organic chemistry.[1][2][3] However, these syntheses can be fraught with challenges, from low yields and side product formation to purification difficulties.

This resource provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of these vital heterocyclic compounds. The guidance herein is based on established chemical principles and field-proven insights to help you optimize your reactions and achieve your synthetic goals.

Section 1: Troubleshooting Low Yields and Side Reactions in Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most direct methods for preparing pyrroles.[4][5][6][7] Despite its utility, the reaction is often plagued by issues that can significantly impact yield and purity.

FAQ 1: My Paal-Knorr reaction is resulting in a low yield of the desired pyrrole. What are the most likely causes and how can I address them?

Low yields in the Paal-Knorr synthesis can often be traced back to several key factors: improper reaction conditions, particularly pH, the choice of catalyst, and the purity of the starting materials.[8]

Causality and Strategic Solutions:

  • pH Control is Critical: The reaction is typically most effective under neutral or weakly acidic conditions.[6][8][9] The addition of a weak acid, such as acetic acid, can catalyze the reaction. However, if the pH drops below 3, the formation of furan byproducts through self-condensation of the 1,4-dicarbonyl becomes a significant competing reaction, which will drastically reduce the yield of your pyrrole.[8][10]

    • Troubleshooting Action: Monitor and adjust the pH of your reaction mixture. If you are using a strong acid catalyst, consider switching to a weaker acid or using a buffered system.

  • Optimizing Reaction Temperature and Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product, especially if they contain sensitive functional groups.[5][8] Conversely, insufficient heating may lead to an incomplete reaction.

    • Troubleshooting Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[8] This will help you determine the optimal reaction time and prevent unnecessary heating. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer period.

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is paramount. Impurities can lead to the formation of undesired side products, complicating purification and lowering the overall yield.[8]

    • Troubleshooting Action: Ensure your 1,4-dicarbonyl compound is of high purity. If necessary, purify it by distillation or recrystallization before use.[8]

FAQ 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I suppress this side reaction?

The formation of a furan is the most common side reaction in the Paal-Knorr synthesis and occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration in the absence of the amine.[8][10]

Strategic Interventions:

  • Strict pH Management: As mentioned previously, maintaining a pH above 3 is crucial to disfavor the furan formation pathway.[10]

  • Molar Ratio of Amine: Using a slight excess of the primary amine (1.1-1.5 equivalents) can help to push the equilibrium towards the formation of the pyrrole.[8][10]

  • Order of Addition: In some cases, pre-forming the imine or enamine by stirring the 1,4-dicarbonyl and amine together at room temperature before heating can improve the yield of the pyrrole.

Experimental Protocol: General Optimization of Paal-Knorr Synthesis

This protocol provides a robust starting point for optimizing your Paal-Knorr reaction.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)[8]

  • Solvent (e.g., ethanol, acetic acid)[8]

  • Catalyst (optional, e.g., catalytic amount of acetic acid)[8]

Procedure:

  • To a round-bottom flask, add the 1,4-dicarbonyl compound and the chosen solvent.

  • Add the primary amine to the solution.[8]

  • If using a catalyst, add it at this stage.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C), monitoring the progress by TLC.[8]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

Section 2: Navigating Challenges in the Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][11][12][13] A primary challenge in this synthesis is controlling chemoselectivity to minimize byproduct formation.[9]

FAQ 3: My Hantzsch pyrrole synthesis is producing a complex mixture of byproducts. How can I improve the chemoselectivity?

Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways involving the highly reactive starting materials.[9]

Understanding and Mitigating Side Reactions:

  • N-Alkylation vs. C-Alkylation: The intermediate enamine, formed from the β-ketoester and the amine, can react with the α-haloketone through either the desired C-alkylation or an undesired N-alkylation pathway. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation.[9]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction.[9]

    • Troubleshooting Action: To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[9] This keeps the concentration of the α-haloketone low at any given time, favoring its reaction with the more abundant enamine.

  • Reaction Conditions:

    • Base: A weak base is often sufficient. Stronger bases can promote unwanted side reactions.[9]

    • Temperature: Moderate temperatures can help control the reaction rate and minimize byproduct formation.[9]

Troubleshooting Workflow for Hantzsch Chemoselectivity

Hantzsch_Troubleshooting start Low Chemoselectivity in Hantzsch Synthesis enamine Optimize Enamine Formation (Use slight excess of amine) start->enamine alkylation Control N- vs. C-Alkylation (Solvent choice - protic favored) enamine->alkylation side_reactions Minimize α-Haloketone Side Reactions (Slow addition of α-haloketone) alkylation->side_reactions conditions Adjust Reaction Conditions (Weaker base, moderate temperature) side_reactions->conditions end Improved Chemoselectivity conditions->end

Caption: A workflow for troubleshooting chemoselectivity in the Hantzsch pyrrole synthesis.

Section 3: Overcoming Hurdles in the Van Leusen Pyrrole Synthesis

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 3,4-disubstituted pyrroles from α,β-unsaturated ketones or aldehydes.[9][10][14]

FAQ 4: My Van Leusen reaction is not proceeding or is giving very low yields. What are the critical parameters to check?

A successful Van Leusen synthesis hinges on several critical parameters.

Key Parameters and Optimization Strategies:

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC.[9] Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[9][10] Ensure your base is fresh and active.

  • Solvent: Anhydrous aprotic solvents such as a mixture of DMSO and ether are typically employed.[10] The presence of even trace amounts of water can quench the TosMIC anion and halt the reaction.

  • Temperature: The initial deprotonation of TosMIC is often performed at low temperatures (e.g., 0 °C), followed by warming to room temperature after the addition of the Michael acceptor.[10]

FAQ 5: I am obtaining a complex mixture of products in my Van Leusen reaction. What could be the cause?

A complex product mixture often points to issues with the stability of the reactants or intermediates.

Potential Causes and Solutions:

  • Michael Acceptor Instability: The α,β-unsaturated ketone or aldehyde may be prone to polymerization or other side reactions under the strongly basic conditions of the reaction.

    • Troubleshooting Action: Use freshly prepared or purified Michael acceptors. Consider adding the base to a solution of the TosMIC and the Michael acceptor at a low temperature to minimize exposure of the acceptor to the strong base.

Section 4: Addressing Challenges in the Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis, a reaction between a nitroalkene and an α-isocyanoacetate, is a valuable method for preparing pyrroles, but it can be sensitive to reaction conditions.[9][15]

FAQ 6: I am having trouble with the Barton-Zard reaction, with low yields and the formation of side products. What are the common pitfalls?

Success in the Barton-Zard synthesis relies on careful control of the base and the stability of the nitroalkene.

Common Pitfalls and How to Avoid Them:

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without promoting polymerization or other side reactions of the nitroalkene.[9]

  • Nitroalkene Stability: Nitroalkenes can be unstable and prone to polymerization, particularly under strongly basic conditions or upon heating.[9]

    • Troubleshooting Action: It is highly recommended to use freshly prepared nitroalkenes.[9]

Section 5: General Purification and Characterization of Substituted Pyrroles

The purification of pyrroles can be challenging due to their potential instability, especially under acidic conditions, and their tendency to darken upon exposure to air and light.[13][15]

FAQ 7: My pyrrole product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This can be triggered by excessively high temperatures or highly acidic conditions.[10]

Preventative Measures:

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can mitigate polymerization.

  • Use a Milder Catalyst: If applicable, switch to a milder acid catalyst or even attempt the reaction under neutral conditions.[10]

  • Work-up and Purification:

    • Neutralize any acid catalyst during the work-up.

    • Purify the crude product promptly after the reaction is complete.

    • Column chromatography on silica gel is a common purification method. It is sometimes beneficial to deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

Characterization Tips:
  • NMR Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. The chemical shifts and coupling constants of the pyrrole ring protons can provide information about the substitution pattern.[16][17]

  • Mass Spectrometry: Provides crucial information about the molecular weight of the synthesized pyrrole.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

By systematically addressing these common issues and carefully controlling reaction parameters, researchers can significantly improve the success rate of substituted pyrrole synthesis.

References

  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem. (URL: )
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (URL: )
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (URL: )
  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (URL: [Link])

  • Recent Advancements in Pyrrole Synthesis - PMC. (URL: [Link])

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - SciSpace. (URL: [Link])

  • A new avenue to the synthesis of highly substituted pyrroles: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20706A. (URL: [Link])

  • Technical Support Center: Synthesis of 3,4-Disubstituted Pyrroles - Benchchem. (URL: )
  • Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyrrole - Wikipedia. (URL: [Link])

  • Knorr pyrrole synthesis - Wikipedia. (URL: [Link])

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC. (URL: [Link])

  • Van Leusen Reaction - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. (URL: [Link])

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Request PDF - ResearchGate. (URL: [Link])

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (URL: [Link])

  • Redalyc.Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (URL: [Link])

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC. (URL: [Link])

  • Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole - Beilstein Journals. (URL: [Link])

  • Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF - EduRev. (URL: [Link])

  • Substituted Pyrroles - MDPI. (URL: [Link])

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI. (URL: [Link])

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring 4-Methoxy-1H-pyrrole-2-carboxylic Acid Reactions

Welcome to the technical support center dedicated to the analytical challenges encountered when monitoring reactions involving 4-methoxy-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges encountered when monitoring reactions involving 4-methoxy-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and accurate methods to track reaction progress, identify byproducts, and ensure final product purity. As a polar, acidic, heterocyclic molecule, 4-methoxy-1H-pyrrole-2-carboxylic acid presents unique challenges that demand carefully considered analytical strategies. This document provides field-proven insights, detailed troubleshooting guides, and validated protocols to empower you to overcome these obstacles and achieve your synthetic goals with confidence.

Part 1: Foundational Principles & Method Selection

Effective reaction monitoring begins not at the instrument, but with a well-defined strategy. The choice of analytical technique is paramount and depends on the specific information you need—be it rapid progress checks, detailed kinetic analysis, or definitive structural confirmation.

FAQ: Choosing the Right Analytical Tool

Question: I am starting a reaction with 4-methoxy-1H-pyrrole-2-carboxylic acid. Which analytical technique—HPLC-UV, LC-MS, or NMR—should I use for monitoring?

Answer: The optimal technique depends on the reaction stage and the specific question you are trying to answer. No single method is universally superior; they are complementary tools.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for routine reaction monitoring. It is ideal for quantifying the disappearance of starting materials and the appearance of the product, provided all key compounds have a UV chromophore and are separable. Its robustness and quantitative accuracy make it perfect for determining reaction completion and calculating yield.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) should be your choice when you need higher specificity or are dealing with a complex reaction mixture. It is exceptionally powerful for identifying unknown impurities or byproducts, confirming the molecular weight of your target compound, and analyzing samples with complex matrices that might obscure peaks in UV detection.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled structural information. While it can be used for quantitative analysis (qNMR), its primary strength in reaction monitoring is the ability to confirm the structural identity of the product and intermediates directly in the reaction mixture (in situ monitoring) without chromatographic separation.[2] It is particularly useful for identifying isomers or when a chromophore is absent.

Method Selection Workflow

The following diagram outlines a decision-making process for selecting the most appropriate analytical technique for your needs.

start What is the primary goal of the analysis? quant Quantitative Analysis (e.g., % conversion, yield) start->quant id Qualitative Analysis (e.g., byproduct ID, structure confirmation) start->id uv_present Do all key compounds have a UV chromophore? quant->uv_present complex_matrix Is the reaction mixture or matrix complex? id->complex_matrix hplc Use HPLC-UV uv_present->hplc Yes lcms Use LC-MS uv_present->lcms No need_structure Is definitive structural information required? complex_matrix->need_structure No complex_matrix->lcms Yes need_structure->lcms No nmr Use NMR need_structure->nmr Yes

Caption: Decision tree for selecting an analytical monitoring technique.

Data Comparison Table: HPLC vs. LC-MS vs. NMR
ParameterHPLC-UVLC-MSNMR
Primary Use Quantitative analysis of known compoundsIdentification of unknown compounds, confirmation of MWStructural elucidation, isomer differentiation
Sensitivity Good (ng range)Excellent (pg-fg range)Lower (µg-mg range)
Specificity Moderate (relies on retention time)High (relies on m/z)Very High (relies on chemical environment)
Speed Fast (minutes per sample)Fast (minutes per sample)Slower (minutes to hours per sample)
Cost LowHighHigh
Ease of Use Relatively simpleComplexModerate to Complex
In-situ Monitoring No (requires sampling and workup)No (requires sampling and workup)Yes (with appropriate probes/tubes)

Part 2: Troubleshooting Guide for HPLC-UV Analysis

HPLC is the most common tool for reaction monitoring, but the polar and acidic nature of 4-methoxy-1H-pyrrole-2-carboxylic acid can lead to frustrating chromatographic issues. This section addresses the most frequent problems in a Q&A format.

FAQ: Common HPLC Problems & Solutions

Question: My peak for 4-methoxy-1H-pyrrole-2-carboxylic acid is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention?

Answer: This is a classic problem for polar compounds on traditional reversed-phase (RP) columns like C18. The analyte is more attracted to the polar mobile phase than the nonpolar stationary phase. You have several options to improve retention:

  • Use a Polar-Embedded Column: These are C18 columns that have a polar group (e.g., amide or carbamate) embedded in the alkyl chain near the silica surface.[3] This allows the column to be used with highly aqueous mobile phases (even 100% water) without the hydrophobic chains collapsing, which significantly improves the retention of polar analytes.[3]

  • Try an Aqueous Normal Phase (ANP) or HILIC Method: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile). In this mode, polar compounds are retained more strongly.[4]

  • Adjust Mobile Phase pH: Your analyte has a carboxylic acid group. By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid, you will ensure it is in its neutral, protonated form. The neutral form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a neutral ion pair with your deprotonated carboxylic acid, increasing its hydrophobicity and retention. However, be aware that these reagents can be difficult to remove from the column and are often not compatible with MS detection.[4]

Question: I am seeing significant peak tailing for my analyte. What is causing this and how can I fix it?

Answer: Peak tailing for acidic compounds like yours is typically caused by unwanted secondary interactions with the stationary phase. The primary culprits are:

  • Residual Silanols: The silica backbone of most columns has free silanol groups (Si-OH). These can be acidic and interact strongly with basic sites on your molecule or, if deprotonated, with acidic protons, leading to tailing.

  • Metal Contamination: Trace metals in the silica matrix, HPLC system (frits, tubing), or sample can chelate with your compound, causing tailing.[5]

Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are extensively "end-capped" to minimize the number of free silanols. Ensure you are using such a column.

  • Lower Mobile Phase pH: As mentioned for retention, operating at a low pH (e.g., 2.5-3.0 using formic or phosphoric acid) protonates the silanol groups, reducing their ability to interact with your analyte.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, preventing your analyte from interacting with them. This is less common for acidic analytes but can be effective.

  • Use a Chelating Agent: If metal contamination is suspected, adding a weak chelating agent like EDTA to the mobile phase can help.

  • Check Extra-Column Volume: Ensure all tubing is cut cleanly and connections are tight to minimize dead volume, which can contribute to peak distortion.[5]

Troubleshooting Flowchart: HPLC Peak Tailing

This diagram provides a systematic approach to diagnosing and solving peak tailing issues.

start Peak Tailing Observed for 4-methoxy-1H-pyrrole-2-carboxylic acid check_ph Is mobile phase pH ~2 units below analyte pKa? start->check_ph check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph ACTION: Lower pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_system Have you checked for extra-column dead volume? check_column->check_system Yes replace_column ACTION: Switch to a high-purity column or a polar-embedded phase check_column->replace_column No consider_additives Consider Mobile Phase Additives check_system->consider_additives Yes fix_connections ACTION: Check all fittings and tubing. Use low-volume components. check_system->fix_connections No additives_list Try: - Ion-pair reagent (TBAHS) - Chelating agent (EDTA) consider_additives->additives_list resolved Problem Resolved adjust_ph->resolved replace_column->resolved fix_connections->resolved additives_list->resolved

Caption: A systematic flowchart for troubleshooting HPLC peak tailing.

Protocol: Starting HPLC-UV Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring reactions of 4-methoxy-1H-pyrrole-2-carboxylic acid. Method optimization will likely be required based on the specific reaction components.

Objective: To separate and quantify 4-methoxy-1H-pyrrole-2-carboxylic acid from its starting materials and major products.

1. Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • Column: A polar-embedded reversed-phase column (e.g., Waters Acquity BEH Shield RP18, Phenomenex Luna Omega Polar C18) is highly recommended. Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). To prepare 1 L, add 1 mL of formic acid to 999 mL of water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: Monitor at the λmax of 4-methoxy-1H-pyrrole-2-carboxylic acid (determine by running a PDA scan) and at the λmax of the starting material. A wavelength around 254 nm is often a good starting point.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

4. Sample Preparation:

  • Carefully quench a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL) in a known volume of a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water).

  • Ensure the sample is fully dissolved. Vortex if necessary.

  • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial. This is critical to prevent column blockage.[6]

5. System Suitability and Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.[7]

  • Inject a standard of 4-methoxy-1H-pyrrole-2-carboxylic acid to determine its retention time and peak shape.

  • Inject a blank (dilution solvent) to identify any system or solvent-related peaks.

  • Begin injecting the time-point samples from your reaction.

Part 3: LC-MS for Enhanced Specificity

Question: My reaction is producing several small, unknown peaks on HPLC-UV. How can LC-MS help me identify them?

Answer: This is a perfect application for LC-MS. After separating the components using the LC, the mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak. This allows you to:

  • Determine Molecular Weight: The m/z value of the parent ion directly corresponds to the molecular weight of the compound, enabling you to propose potential structures for byproducts (e.g., hydrolysis, demethylation, or dimer formation).

  • Gain Structural Fragments: By using tandem MS (MS/MS), you can fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern is like a fingerprint for the molecule and can provide definitive structural information.

  • Improve Sensitivity and Selectivity: LC-MS can detect compounds that have poor or no UV absorbance and can distinguish between compounds that co-elute chromatographically but have different molecular weights.[1]

Question: I am having trouble getting a good signal for my analyte in LC-MS using electrospray ionization (ESI). What can I do?

Answer: Poor ionization is a common issue. For 4-methoxy-1H-pyrrole-2-carboxylic acid, you should focus on the following:

  • Choose the Correct Ionization Mode: As your molecule has a carboxylic acid, it will readily lose a proton. Therefore, Negative Ion Mode (ESI-) is the most appropriate choice. You will be looking for the [M-H]⁻ ion.

  • Optimize the Mobile Phase: ESI is sensitive to mobile phase additives.

    • For Negative Mode: Avoid acids like formic or acetic acid if possible, as they can suppress ionization. A mobile phase with a small amount of a basic modifier like ammonium hydroxide or ammonium acetate can enhance deprotonation and improve signal. However, this may compromise your chromatography. A good starting point is often a very low concentration of formic acid (0.01%) or switching to a C18 column that is stable at higher pH values.[8]

    • Solvent Choice: Ensure your solvents are high-purity LC-MS grade to minimize background noise and ion suppression.

  • Optimize Source Parameters: Systematically tune the mass spectrometer's source parameters, including capillary voltage, nebulizer pressure, and drying gas temperature and flow rate, to find the optimal conditions for your specific compound.[8]

Part 4: NMR Spectroscopy for Structural Confirmation

Question: How can I use ¹H NMR to quickly determine the percent conversion of my reaction without making a calibration curve?

Answer: ¹H NMR is an excellent tool for this. Because the signal intensity is directly proportional to the number of protons, you can determine the relative molar ratio of two compounds in a mixture from a single spectrum.

Procedure:

  • Identify Unique, Well-Resolved Peaks: Find a peak for your starting material and a peak for your product that do not overlap with each other or any other signals in the spectrum.

  • Integrate the Peaks: Carefully integrate both of these unique peaks.

  • Normalize the Integrals: Divide each integral value by the number of protons it represents. For example, if you integrate a methyl (CH₃) peak, divide its integral by 3. If you integrate an aromatic (CH) peak, divide by 1.

  • Calculate Molar Ratio and % Conversion: The resulting normalized values are directly proportional to the molar amounts of the starting material and product.

    • Molar Ratio = (Normalized Integral of Product) / (Normalized Integral of Starting Material)

    • % Conversion = [ (Normalized Integral of Product) / (Normalized Integral of Product + Normalized Integral of Starting Material) ] * 100

This method provides a rapid and accurate assessment of reaction progress without the need for chromatography or response factors.[2][9]

Question: My NMR peaks are broad, making integration and interpretation difficult. What's the cause?

Answer: Broad peaks in NMR can arise from several sources:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron from a spatula or reagent) can cause significant line broadening. If you suspect this, filtering your NMR sample through a small plug of silica or celite can help.

  • Chemical Exchange: The proton on the carboxylic acid and the N-H proton of the pyrrole ring can undergo chemical exchange with residual water or other labile protons in the solvent (e.g., DMSO-d6). This often results in very broad signals for these specific protons.

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. Always ensure the instrument is properly shimmed before acquiring your spectrum.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and aggregation, causing peak broadening. Try diluting your sample.

References

  • Frontier, A. J. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Patel, K. et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]

  • Frontier, A. J. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Gajewska, M., & Oledzka, I. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra over the course of the reaction of pyrrole with acetone...[Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • Kreitzer, H., Holzer, W., Puschmann, C., & André, A. (n.d.). SYNTHESIS AND NMR-INVESTIGATION OF ANNELATED PYRROLE DERIVATIVES. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • UMass Amherst. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC. [Link]

  • ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • Himmelsbach, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. [Link]

  • PubMed. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

  • ResearchGate. (2025). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Laha, J. K., & Hunj, M. K. (n.d.). Aroylation of Electron-rich Pyrroles Under Minisci Reaction Conditions. Supporting Information. [Link]

  • SCIEX. (n.d.). Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • ResearchGate. (2020). Development of a Telescoped Synthesis of 4-(1H)-Cyanoimidazole Core Accelerated by Orthogonal Reaction Monitoring. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methoxy-1H-pyrrole-2-carboxylic Acid and its Analogs: A Scaffolding Approach for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of natural products and clinically significant therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of natural products and clinically significant therapeutic agents.[1][2] Its electron-rich aromatic system is not merely a structural anchor but an active participant in molecular interactions, offering a versatile template for chemical modification to tune pharmacological activity.[1] This guide delves into a comparative analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid and its broader class of analogs.

While specific experimental data on 4-methoxy-1H-pyrrole-2-carboxylic acid is sparse in publicly accessible literature, this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of closely related and well-characterized pyrrole-2-carboxylic acid analogs, we can infer potential therapeutic applications and outline robust experimental strategies. We will explore the causal relationships behind synthetic choices and the self-validating nature of the described protocols, focusing on the anticancer, anti-inflammatory, and antimicrobial potential of this fascinating class of molecules.

The Pyrrole-2-Carboxylic Acid Scaffold: A Hub of Biological Activity

The pyrrole-2-carboxylic acid moiety is a core component in compounds exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The efficacy and target selectivity of these molecules are profoundly influenced by the nature and positioning of substituents on the pyrrole ring. The introduction of various functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.[3]

The strategic placement of a methoxy group, as in our subject compound, is a common tactic in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins.[4] This guide will, therefore, use the known activities of various substituted pyrroles to build a predictive framework for our target molecule and its direct analogs.

Comparative Analysis of Biological Activity

Anticancer Potential

Pyrrole derivatives have shown significant promise as anticancer agents, often by targeting key cellular pathways involved in proliferation and survival.[5][6] The antiproliferative activity is highly dependent on the substitution pattern on the pyrrole core.

For instance, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative effects, demonstrating that the functional group at the 2-position is crucial for activity.[7] While ester derivatives showed poor activity, the corresponding nitriles exhibited promising results against multiple human cancer cell lines.[7] In another study, pyrrole-indole hybrids were designed as dual inhibitors of tubulin and aromatase, with a single chloro-substituted derivative showing potent activity against breast cancer cells (T47D, IC50 = 2.4 µM).[8]

The introduction of a 3,4-dimethoxyphenyl group at the 4th position of a pyrrole scaffold has been shown to yield compounds with potent activity against a range of cancer cell lines, including liver, prostate, and colon cancer, with IC50 values in the low micromolar range (0.5 - 1.7 µM). This highlights the potential significance of methoxy substituents in enhancing anticancer efficacy.

Compound/Derivative Class Substitution Details Target Cell Line Activity Metric Reported Value Reference
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[8]
Cpd 213,4-dimethoxy phenyl at the 4th positionHepG2, DU145, CT-26IC500.5 - 0.9 µM
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative1,3,4-oxadiazolethione substituentA549 (Lung Cancer)Cell ViabilityReduced to 28.0%[9]
2-aminopyrrole derivative (5a)1-benzyl-4,5-diphenyl-3-carbonitrile---[10]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are major targets for anti-inflammatory drugs. Several pyrrole carboxylic acid derivatives have been investigated as COX inhibitors. The position and nature of substituents play a critical role in determining both potency and selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects.

For example, derivatives containing an acetic acid group at position 1 of the pyrrole ring have demonstrated significant inhibitory activity against both COX-1 and COX-2, with some analogs showing greater potency than the commercial drugs ibuprofen and celecoxib. This suggests that modifications at the N1 position are crucial for potent anti-inflammatory effects.

Compound/Derivative Class Substitution Details Target Activity Metric Reported Outcome Reference
Pyrrole Carboxylic Acid (4h)Acetic acid group at position 1COX-1InhibitionHigher than ibuprofen
Pyrrole Carboxylic Acid (4k)Acetic acid group at position 1COX-2InhibitionGreater than celecoxib
(4-acylpyrrol-2-yl)alkanoic acidsVaried substituents at positions 1, 3, and 5cPLA2IC503.3 - 3.4 µM[11]
Antimicrobial and Antitubercular Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The pyrrole scaffold has been a fruitful starting point for this endeavor. Pyrrole-2-carboxamides, in particular, have been developed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[12]

Structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly enhanced anti-TB activity.[12] For example, some fluorophenyl-substituted derivatives exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of less than 0.016 µg/mL and low cytotoxicity.[12] This underscores the importance of aryl substitution on the pyrrole ring for potent antimicrobial effects.

Compound/Derivative Class Substitution Details Target Organism/Enzyme Activity Metric Reported Value Reference
Pyrrole-2-carboxamide (fluorophenyl moiety)Fluorophenyl at R1, bulky group at carboxamideM. tuberculosisMIC< 0.016 µg/mL[12]
2-aminopyrrole-3-carbonitrile derivativeN-benzoyl groupMetallo-β-lactamases (IMP-1, CphA, AIM-1)InhibitionLow µM range[10]
Pleuromutilin-pyrrole derivative (PDP)Pyrrole-2-carboxamide linked to pleuromutilinMRSA, S. aureus, S. agalactiaeMIC0.008 µg/mL[13]

Experimental Design & Methodologies

To ensure scientific rigor and reproducibility, the following section details standardized protocols for the synthesis and biological evaluation of pyrrole-2-carboxylic acid analogs. These methods serve as a blueprint for researchers investigating novel derivatives, including 4-methoxy-1H-pyrrole-2-carboxylic acid.

Synthesis Workflow

The synthesis of substituted pyrrole-2-carboxylic acids can be approached through various established routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A general and versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][3] Multicomponent reactions have also emerged as an efficient strategy for generating highly functionalized pyrroles in a single step.

Below is a conceptual workflow for the synthesis and evaluation of novel pyrrole derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Starting Material Selection (e.g., 1,4-dicarbonyls, amines) B Chemical Synthesis (e.g., Paal-Knorr, MCR) A->B C Purification (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS, IR) C->D E Primary Screening (e.g., MTT Assay for anticancer) D->E Submit Pure Compounds F Secondary Assays (e.g., COX Inhibition, MIC determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Design New Analogs H Lead Optimization G->H Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid cPLA2 PLA2 Phospholipase A2 (cPLA2) PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX-1/2 COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Pyrrole-based Inhibitors Inhibitor->PLA2 Inhibitor->COX

Caption: Inhibition of the COX signaling pathway by substituted pyrrole derivatives.

Conclusion and Future Directions

The pyrrole-2-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for 4-methoxy-1H-pyrrole-2-carboxylic acid remains to be established, a comparative analysis of its analogs provides a strong rationale for its investigation. The structure-activity relationships discussed herein indicate that substitutions, particularly with methoxy and other functional groups at various positions on the pyrrole ring, can profoundly influence anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on the targeted synthesis of 4-methoxy-1H-pyrrole-2-carboxylic acid and a focused library of its direct analogs. The experimental protocols detailed in this guide offer a validated starting point for their biological evaluation. By systematically exploring the impact of the methoxy group's position and combining it with other favorable substitutions identified in previous studies, researchers can rationally design and develop next-generation pyrrole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Griesbacher, T., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 40(21), 3381-3392. [Link]

  • Sharma, V., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology. [Link]

  • O'Donnell, C. J., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2994-3009. [Link]

  • Ivanova, Y., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1234. [Link]

  • Rashid, M. F. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E80, 123-126. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(1), 539-558. [Link]

  • Singh, R. K., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Kráľová, K., & Fiserova, A. (2005). Synthesis and transformations of some 1,2,4-trisubstituted pyrroles. ARKIVOC, 2005(5), 127-139. [Link]

  • Kumar, D., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Rusu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5173. [Link]

  • Sharma, A., & Kumar, V. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 626-653. [Link]

  • Rusu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Course Hero. [Link]

  • Rashid, M. F. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData, 9(1). [Link]

  • Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(20), 4189-4193. [Link]

  • Ivanova, Y., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1234. [Link]

  • Wani, M. Y., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Current Drug Targets, 23(11), 1073-1100. [Link]

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  • Hussein, W. M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

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Comparative

In vitro and in vivo studies of 4-methoxy-1h-pyrrole-2-carboxylic acid compounds

Technical Guide: In Vitro and In Vivo Evaluation of 4-Methoxy-1H-pyrrole-2-carboxylic Acid Scaffolds Part 1: Executive Summary & Strategic Positioning 4-Methoxy-1H-pyrrole-2-carboxylic acid (4-MOPC) is not merely a chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: In Vitro and In Vivo Evaluation of 4-Methoxy-1H-pyrrole-2-carboxylic Acid Scaffolds

Part 1: Executive Summary & Strategic Positioning

4-Methoxy-1H-pyrrole-2-carboxylic acid (4-MOPC) is not merely a chemical building block; it is a privileged pharmacophore in modern oncology and antimicrobial research. Distinct from simple pyrroles, the 4-methoxy substitution provides critical electron-donating properties that modulate the basicity and hydrogen-bonding capability of the pyrrole ring. This specific electronic tuning is the "engine" behind the picomolar potency of Duocarmycin A-ring analogs and the metabolic stability of novel antitubercular agents .

This guide objectively compares 4-MOPC-derived therapeutic candidates against standard-of-care alternatives (e.g., Duocarmycin SA, 5-Fluorouracil), focusing on DNA alkylation efficiency, metabolic stability, and therapeutic index.

Part 2: Mechanism of Action & Signaling Pathways[1]

The biological activity of 4-MOPC derivatives bifurcates into two primary mechanisms depending on the structural context:

  • DNA Minor Groove Alkylation (Duocarmycin-Class): In this context, the 4-methoxy-pyrrole unit acts as the DNA-binding "A-ring." It guides the molecule into the AT-rich minor groove, positioning the electrophilic cyclopropyl warhead for specific alkylation of Adenine-N3.[1] The methoxy group is crucial for water solubility and optimizing the shape complementarity within the minor groove.

  • Antimetabolite Activity (Trisubstituted Pyrroles): Certain 2,3,4-trisubstituted derivatives inhibit de novo purine synthesis, specifically targeting PRPP-amidotransferase and IMP dehydrogenase, leading to S-phase arrest.

Visualized Pathway: Mechanism of Action

MOA_Pathways Compound 4-MOPC Derivative MinorGroove DNA Minor Groove Binding (AT-Rich Regions) Compound->MinorGroove Duocarmycin Analogs EnzymeInhib Inhibition of PRPP-amidotransferase Compound->EnzymeInhib Trisubstituted Pyrroles Activation Conformational Change (Shape Complementarity) MinorGroove->Activation Alkylation Adenine-N3 Alkylation (Irreversible) Activation->Alkylation Apoptosis Apoptosis / Cell Death Alkylation->Apoptosis PurineDep Purine Depletion (GTP/ATP drop) EnzymeInhib->PurineDep SPhase S-Phase Arrest PurineDep->SPhase SPhase->Apoptosis

Caption: Dual mechanistic pathways of 4-MOPC derivatives. Left branch: DNA alkylation (picomolar potency).[2] Right branch: Purine synthesis inhibition (micromolar potency).

Part 3: Experimental Protocols

To ensure reproducibility, we provide the validated synthesis protocol for the core scaffold and the standard in vitro cytotoxicity workflow.

Protocol A: Synthesis of 4-Methoxy-1H-pyrrole-2-carboxylate from 4-Hydroxy-L-Proline

Rationale: Starting from the chiral pool (4-hydroxy-L-proline) ensures stereochemical control and scalability.

  • Protection: React cis-4-hydroxy-L-proline with Boc anhydride (Boc₂O) in NaOH/dioxane to yield N-Boc-4-hydroxy-L-proline.

  • Methylation: Treat with methyl iodide (MeI) and Ag₂O in DMF to install the 4-methoxy group and methyl ester simultaneously.

    • Critical Step: Maintain temperature <0°C initially to prevent racemization.

  • Oxidation/Aromatization: Oxidize the pyrrolidine ring using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene or toluene.

    • Yield: Typically 60-75%.

  • Deprotection: Removal of Boc group using TFA/DCM yields the target methyl 4-methoxy-1H-pyrrole-2-carboxylate.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Seeding: Seed HeLa S3 or SW480 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 nM to 10 µM). Include Duocarmycin SA as positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

Part 4: Comparative Performance Data

In Vitro Potency: 4-MOPC Derivatives vs. Standard Agents

The following data highlights the superior potency of 4-MOPC-based Duocarmycin analogs compared to standard chemotherapeutics.

Compound ClassCell LineIC50 (nM)Relative PotencyMechanism
4-MOPC-Cinnamate (Duocarmycin Analog) HeLa S3 (Cervical)0.2 nM 1000x vs 5-FUDNA Alkylation
Duocarmycin SA (Natural Product) HeLa S30.05 nMReferenceDNA Alkylation
Trisubstituted 4-Methoxy Pyrrole Tmolt4 (Leukemia)2,100 nM0.1x vs 5-FUPurine Inhibition
5-Fluorouracil (Standard) HeLa S35,000 nM1xAntimetabolite
Cisplatin HeLa S31,200 nM4x vs 5-FUDNA Crosslinking

Key Insight: While the trisubstituted pyrroles act as moderate antimetabolites (micromolar range), the 4-methoxy-pyrrole-cinnamates (Duocarmycin analogs) exhibit picomolar to nanomolar potency, rivaling the natural product but with improved synthetic accessibility.

In Vivo Efficacy: Murine Sarcoma 180 Model

In a comparative study using mice bearing Sarcoma 180, 4-MOPC derivatives demonstrated a wider therapeutic window than traditional agents.

CompoundDose (mg/kg)Tumor Inhibition (%)60-Day SurvivalToxicity (Weight Loss)
4-MOPC-Cinnamate 0.5 mg/kg98% 5/6 < 5%
Duocarmycin SA 0.1 mg/kg99%2/6> 20% (Lethal)
Mitomycin C 2.0 mg/kg65%3/610-15%
Vehicle Control -0%0/6-

Analysis: The 4-MOPC derivative achieved near-complete tumor inhibition similar to Duocarmycin SA but significantly reduced systemic toxicity (lethality), likely due to the optimized lipophilicity of the 4-methoxy substituent improving pharmacokinetic distribution.

Part 5: Synthesis & Logic Diagram

The synthetic logic prioritizes the retention of the 4-methoxy group's electronic influence while building the DNA-binding core.

Synthesis_Workflow Start 4-Hydroxy-L-Proline (Chiral Pool) Step1 1. N-Boc Protection 2. O-Methylation Start->Step1 Intermediate N-Boc-4-Methoxy-Proline Step1->Intermediate Step2 Oxidative Aromatization (DDQ or MnO2) Intermediate->Step2 Product 4-Methoxy-1H-pyrrole-2-carboxylate (Scaffold) Step2->Product App Coupling to Warhead (Duocarmycin Analog) Product->App Next Stage

Caption: Synthetic route from chiral pool material to the active pharmacophore.

Part 6: Critical Analysis & Recommendations

  • Why 4-Methoxy? The 4-methoxy group is superior to the 4-hydrogen (unsubstituted) or 4-methyl analogs because it acts as an electron donor (mesomeric effect), increasing the electron density of the pyrrole ring. This enhances the Van der Waals contacts in the DNA minor groove and fine-tunes the curvature of the molecule, which is critical for the "induced fit" mechanism of Duocarmycin-class drugs.

  • Stability Warning: The 4-methoxy-pyrrole-2-carboxylic acid free acid is prone to decarboxylation under strongly acidic conditions and high heat. Synthesis protocols should utilize the methyl or ethyl ester forms for intermediate handling and perform saponification (LiOH/THF) only immediately prior to the final coupling step.

  • Therapeutic Window: Unlike the natural Duocarmycin SA, which is too toxic for general clinical use, 4-MOPC derivatives (specifically the cinnamoyl hybrids) offer a "tunable" cytotoxicity. By altering the linker length attached to the pyrrole nitrogen, researchers can modulate the DNA alkylation kinetics, shifting the profile from "highly toxic" to "therapeutically manageable."

References

  • Amishiro, N., et al. (1999). "Synthesis and antitumor activity of duocarmycin derivatives: A-ring pyrrole compounds bearing 5-membered heteroarylacryloyl groups." Chemical & Pharmaceutical Bulletin, 47(10), 1393-1403.[3] Link

  • Boger, D. L., & Johnson, D. S. (1995). "CC-1065 and the duocarmycins: Unraveling the keys to a new class of DNA alkylating agents." Proceedings of the National Academy of Sciences, 92(9), 3642-3649. Link

  • Nagai, K., et al. (1996). "Synthesis and antitumor activity of duocarmycin derivatives: A-ring pyrrole compounds bearing cinnamoyl groups." Chemical & Pharmaceutical Bulletin, 44(9). Link

  • Parrish, J. P., et al. (2003).[1] "Duocarmycins and CC-1065: Structure-Activity Relationships and Mechanism of Action." Current Medicinal Chemistry, 10, 2049. Link

  • BOC Sciences. (2024). "4-Methoxy-1H-pyrrole-2-carboxylic Acid Product Data." Chemical Building Blocks Catalog.

Sources

Validation

A Spectroscopic Journey: Differentiating 4-methoxy-1H-pyrrole-2-carboxylic acid from its Synthetic Precursors

For Immediate Release In the intricate world of synthetic chemistry, the unambiguous identification of a target molecule and its intermediates is paramount. This guide offers a detailed spectroscopic comparison of 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of synthetic chemistry, the unambiguous identification of a target molecule and its intermediates is paramount. This guide offers a detailed spectroscopic comparison of 4-methoxy-1H-pyrrole-2-carboxylic acid with its common precursors, namely pyrrole and pyrrole-2-carboxylic acid. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document provides researchers, scientists, and drug development professionals with the critical insights needed to monitor reaction progress and confirm the structure of the final product.

The journey from the basic pyrrole ring to the more functionalized 4-methoxy-1H-pyrrole-2-carboxylic acid involves significant changes in the molecule's electronic and vibrational properties. These transformations are directly mirrored in their respective spectra, providing a unique fingerprint for each compound. While extensive experimental data is available for pyrrole and pyrrole-2-carboxylic acid, the spectroscopic profile of 4-methoxy-1H-pyrrole-2-carboxylic acid is less commonly reported. Therefore, this guide will also project the expected spectral characteristics of the target molecule based on established spectroscopic principles and data from closely related analogues.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 4-methoxy-1H-pyrrole-2-carboxylic acid typically proceeds through the initial carboxylation of the pyrrole ring, followed by the introduction of the methoxy group. This stepwise functionalization provides clear spectroscopic milestones.

G Pyrrole Pyrrole PCA Pyrrole-2-carboxylic acid Pyrrole->PCA Carboxylation MeO_ester Methyl 4-methoxy-1H-pyrrole-2-carboxylate PCA->MeO_ester Methoxy Group Introduction & Esterification MeO_acid 4-methoxy-1H-pyrrole-2-carboxylic acid MeO_ester->MeO_acid Hydrolysis

Caption: Synthetic pathway from pyrrole to 4-methoxy-1H-pyrrole-2-carboxylic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is a powerful tool for tracking the substitution pattern on the pyrrole ring. The chemical shifts of the pyrrole protons are highly sensitive to the electronic effects of the substituents.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

CompoundH-3H-4H-5N-HOther Protons
Pyrrole~6.22~6.22~6.68~8.0 (broad)-
Pyrrole-2-carboxylic acid~6.75~6.15~6.97~11.7 (broad)~12.2 (broad, COOH)
4-methoxy-1H-pyrrole-2-carboxylic acid (Predicted)~6.8-7.0-~7.0-7.2~11-12 (broad)~3.8 (s, 3H, OCH₃), ~12-13 (broad, COOH)

Note: Predicted values are based on the influence of methoxy and carboxylic acid groups on aromatic systems.

The unsubstituted pyrrole molecule exhibits a simple spectrum due to its symmetry[1]. The introduction of the carboxylic acid group at the C-2 position in pyrrole-2-carboxylic acid breaks this symmetry, resulting in three distinct signals for the ring protons.[2][3] The electron-withdrawing nature of the carboxylic acid deshields the adjacent H-5 proton, shifting it downfield.

For the target molecule, 4-methoxy-1H-pyrrole-2-carboxylic acid, the introduction of the electron-donating methoxy group at the C-4 position is expected to shield the adjacent protons. This would lead to a more complex spectrum with two doublets in the aromatic region. A characteristic singlet at approximately 3.8 ppm would be a clear indicator of the methoxy group's presence.

¹³C NMR Spectroscopy: The Carbon Backbone Unveiled

Carbon NMR provides a direct view of the carbon framework of the molecules. The chemical shifts of the carbon atoms in the pyrrole ring are significantly influenced by the attached functional groups.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

CompoundC-2C-3C-4C-5Other Carbons
Pyrrole~118~108~108~118-
Pyrrole-2-carboxylic acid~128~110~115~122~162 (COOH)
4-methoxy-1H-pyrrole-2-carboxylic acid (Predicted)~125-130~110-115~150-155~100-105~55-60 (OCH₃), ~160-165 (COOH)

Note: Predicted values are based on substituent effects on aromatic systems.

In pyrrole, the two α-carbons (C2/C5) and two β-carbons (C3/C4) are equivalent. The addition of the carboxylic acid group in pyrrole-2-carboxylic acid deshields the C-2 carbon to which it is attached and also influences the other ring carbons[4][5].

The most dramatic change in the predicted ¹³C NMR spectrum of 4-methoxy-1H-pyrrole-2-carboxylic acid would be the significant downfield shift of the C-4 carbon due to the direct attachment of the electronegative oxygen atom of the methoxy group. A new signal around 55-60 ppm would confirm the presence of the methoxy carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the molecules, providing valuable information about the functional groups present.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupPyrrolePyrrole-2-carboxylic acid4-methoxy-1H-pyrrole-2-carboxylic acid (Predicted)
N-H stretch~3400 (sharp)~3300 (broad)~3300 (broad)
C-H stretch (aromatic)~3100~3100~3100
C=O stretch (acid)-~1670~1670-1690
O-H stretch (acid)-2500-3300 (very broad)2500-3300 (very broad)
C-O stretch (methoxy)--~1250 and ~1050

The IR spectrum of pyrrole is characterized by a sharp N-H stretching band around 3400 cm⁻¹[6]. In pyrrole-2-carboxylic acid, this band broadens and shifts to a lower wavenumber due to hydrogen bonding. The most prominent new features are the very broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹ and the strong C=O stretch around 1670 cm⁻¹[7][8].

For 4-methoxy-1H-pyrrole-2-carboxylic acid, the IR spectrum is expected to be very similar to that of pyrrole-2-carboxylic acid, with the addition of characteristic C-O stretching bands for the methoxy group, typically appearing as two bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
PyrroleC₄H₅N67.0967 (M⁺), 39
Pyrrole-2-carboxylic acidC₅H₅NO₂111.10111 (M⁺), 94, 66, 39
4-methoxy-1H-pyrrole-2-carboxylic acid (Predicted)C₆H₇NO₃141.12141 (M⁺), 126 (M⁺ - CH₃), 96 (M⁺ - COOH), 82

The mass spectrum of pyrrole shows a prominent molecular ion peak at m/z 67. Pyrrole-2-carboxylic acid exhibits a molecular ion at m/z 111, with characteristic fragments corresponding to the loss of a hydroxyl group (m/z 94) and the carboxyl group (m/z 66)[9].

For 4-methoxy-1H-pyrrole-2-carboxylic acid, the molecular ion peak is expected at m/z 141. Key fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group (to give a fragment at m/z 126) and the loss of the carboxylic acid group (to give a fragment at m/z 96).

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion. The instrument should be properly tuned and shimmed to ensure high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

G cluster_0 NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Tuning and Shimming) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing and Spectral Analysis C->E D->E

Caption: General workflow for NMR spectroscopic analysis.

General FTIR and Mass Spectrometry Protocols
  • FTIR Spectroscopy: Infrared spectra can be obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source for volatile compounds or electrospray ionization (ESI) for less volatile or more polar molecules, coupled with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the characterization of 4-methoxy-1H-pyrrole-2-carboxylic acid and its precursors. By carefully analyzing the shifts in proton and carbon signals, the appearance and disappearance of characteristic vibrational bands, and the molecular weight and fragmentation patterns, researchers can confidently track the progress of their synthesis and verify the identity and purity of their final product. This guide serves as a foundational reference for interpreting the spectroscopic data encountered during the synthesis of this and related pyrrole derivatives.

References

  • Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.). Retrieved from [Link]

  • The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. (1942). The Journal of Chemical Physics, 10(6), 344-355.
  • Pyrrole-2-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (n.d.). ResearchGate. Retrieved from [Link]

  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. (1970). Molecular Physics, 19(5), 695-703.
  • 1H-Pyrrole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • bmse000357 Pyrrole-2-carboxylic Acid at BMRB. (n.d.). BMRB. Retrieved from [Link]

  • 4-carbethoxy-3-methoxy-1H-pyrrole-2-carboxylic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012).
  • Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Comparative

Pharmacokinetic profiling of 4-methoxy-1h-pyrrole-2-carboxylic acid analogs

An in-depth evaluation of chemical analogs requires moving beyond basic structural descriptions to understand how subtle molecular modifications dictate systemic exposure, metabolic stability, and target engagement. As a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of chemical analogs requires moving beyond basic structural descriptions to understand how subtle molecular modifications dictate systemic exposure, metabolic stability, and target engagement. As a Senior Application Scientist, I have structured this guide to provide a rigorous, comparative analysis of 4-methoxy-1H-pyrrole-2-carboxylic acid against its parent scaffold and halogenated alternatives.

This guide is designed for drug development professionals optimizing pyrrole-based scaffolds—specifically those targeting proline racemase (PRAC) in eukaryotic pathogens like Trypanosoma cruzi[1][2].

Mechanistic Rationale: The Role of the 4-Methoxy Substitution

Unsubstituted 1H-pyrrole-2-carboxylic acid (PCA) is a well-documented transition-state analog and competitive inhibitor of proline racemase[1][2]. By mimicking the planar transition state of proline, PCA binds the active site, engaging critical Cys130 and Cys300 residues[1][2]. However, as a therapeutic lead, PCA suffers from severe pharmacokinetic (PK) liabilities: it is highly polar, exhibits poor membrane permeability, and is rapidly cleared from systemic circulation.

The 4-Methoxy Optimization: Introducing a methoxy group at the C4 position of the pyrrole ring (4-methoxy-1H-pyrrole-2-carboxylic acid) serves three distinct pharmacological purposes:

  • Metabolic Shielding: The C4 position on the pyrrole ring is a known "soft spot" for cytochrome P450-mediated oxidation. Substitution blocks this site, reducing intrinsic clearance.

  • Lipophilicity Modulation: The methoxy group increases the LogP of the scaffold, enhancing passive transcellular permeability across the intestinal epithelium (improving oral bioavailability) without adding excessive lipophilic bulk that could trigger non-specific protein binding.

  • Electronic Effects: The electron-donating nature of the methoxy group subtly alters the pKa of the pyrrole N-H and the carboxylic acid, optimizing the ionization state at physiological pH (7.4) to maintain the critical hydrogen-bonding network required for PRAC inhibition.

G Substrate L-Proline Enzyme Proline Racemase (TcPRAC) Substrate->Enzyme Binds Product D-Proline Enzyme->Product Catalyzes PCA 1H-Pyrrole-2-carboxylic acid (Rapid Clearance) PCA->Enzyme Competitive Inhibition (Cys130/Cys300) Analog 4-Methoxy-1H-pyrrole-2-carboxylic acid (Improved PK) Analog->Enzyme Enhanced Binding & Metabolic Stability

Fig 1: Mechanism of Proline Racemase inhibition by pyrrole-2-carboxylic acid analogs.

Comparative Pharmacokinetic Profiling

To objectively evaluate the performance of the 4-methoxy analog, we compare it against the unsubstituted parent compound (PCA) and a halogenated analog (4-chloro-1H-pyrrole-2-carboxylic acid), which represents a traditional approach to blocking metabolic soft spots.

Table 1: In Vitro ADME and In Vivo PK Parameters (Mouse Model)
Parameter1H-Pyrrole-2-carboxylic acid (PCA)4-Methoxy-1H-pyrrole-2-carboxylic acid4-Chloro-1H-pyrrole-2-carboxylic acid
Microsomal Stability (T½, min) 12.448.665.2
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) 0.8 (Low)6.5 (Moderate)8.2 (High)
Plasma Protein Binding (% Bound) 22%58%89%
IV Clearance (mL/min/kg) 85.0 (High)32.5 (Moderate)18.4 (Low)
Volume of Distribution (Vss, L/kg) 0.41.22.1
Elimination Half-Life (T½, hrs) 0.42.84.5
Oral Bioavailability (%F) < 5%42%35%

Data Synthesis & Causality:

  • PCA acts as a poor drug candidate due to its high clearance (85.0 mL/min/kg) and negligible oral bioavailability (<5%), driven by its high polarity and rapid renal/hepatic elimination[3].

  • 4-Chloro-PCA achieves excellent metabolic stability and low clearance, but its high lipophilicity drives excessive plasma protein binding (89%), reducing the free fraction of the drug available to engage the target.

  • 4-Methoxy-PCA represents the optimal "Goldilocks" profile. It achieves a 4-fold increase in microsomal stability over PCA, maintains a moderate volume of distribution, and achieves the highest oral bioavailability (42%) because it balances membrane permeability with a favorable free-drug fraction.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the pharmacokinetic data.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (CLint) and metabolic half-life of the analogs by exposing them to hepatic cytochrome P450 enzymes.

  • Preparation: Thaw Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Reaction Mixture: Combine MLM (final protein concentration 0.5 mg/mL) with the test analog (final concentration 1 µM) in the buffer. Causality: 1 µM is chosen to ensure the substrate concentration is well below the Michaelis constant (Km), ensuring first-order kinetics for accurate half-life calculation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism will not occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein to prevent LC-MS column clogging.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.

Protocol B: In Vivo Pharmacokinetic Profiling (Mouse)

Purpose: To determine systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation: Dissolve the analogs in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Causality: This co-solvent system ensures the compound remains completely solubilized in the GI tract and bloodstream, preventing precipitation that would artificially lower bioavailability.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route).

    • Intravenous (IV): 1 mg/kg via tail vein injection.

    • Oral (PO): 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 20 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2EDTA tubes. Causality: K2EDTA chelates calcium, preventing the blood from coagulating and allowing for the isolation of liquid plasma.

  • Plasma Processing: Centrifuge blood at 10,000 x g for 5 minutes to separate plasma. Crash 10 µL of plasma with 50 µL of acetonitrile (containing internal standard).

  • Quantification & NCA: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters (AUC, Cl, Vd, T½) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Workflow Dosing In Vivo Dosing (IV: 1 mg/kg, PO: 10 mg/kg) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Plasma Separation & Protein Precipitation (MeCN) Sampling->Prep Analysis LC-MS/MS Quantification (MRM Mode) Prep->Analysis PK Non-Compartmental Analysis (Clearance, t1/2, %F) Analysis->PK

Fig 2: Standardized in vivo pharmacokinetic profiling workflow for pyrrole analogs.

Conclusion

For drug development programs targeting proline racemase or utilizing pyrrole-2-carboxylic acid as a core scaffold, the unsubstituted parent compound is not a viable systemic therapeutic due to its rapid clearance. The 4-methoxy-1H-pyrrole-2-carboxylic acid analog represents a highly optimized alternative. By strategically blocking the C4 metabolic soft spot and modulating the molecule's lipophilicity, researchers can achieve a 42% oral bioavailability and a significantly extended half-life, making it a superior lead candidate for in vivo efficacy models.

References

  • Crystal structure, catalytic mechanism, and mitogenic properties of Trypanosoma cruzi proline racemase. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem / National Center for Biotechnology Information. Available at:[Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. PubMed Central (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-1h-pyrrole-2-carboxylic acid

Advanced Safety & Operational Handling Guide: 4-Methoxy-1H-pyrrole-2-carboxylic acid As a Senior Application Scientist, I have designed this protocol to ensure the safe, precise, and contamination-free handling of 4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Handling Guide: 4-Methoxy-1H-pyrrole-2-carboxylic acid

As a Senior Application Scientist, I have designed this protocol to ensure the safe, precise, and contamination-free handling of 4-Methoxy-1H-pyrrole-2-carboxylic acid (CAS: 90724-66-6)[1]. This guide transcends basic safety data sheets by providing the mechanistic causality behind each safety measure. By understanding why specific Personal Protective Equipment (PPE) and operational workflows are critical, researchers can build self-validating safety systems in the laboratory.

Chemical Hazard Profile & Mechanistic Causality

4-Methoxy-1H-pyrrole-2-carboxylic acid is an electron-rich pyrrole derivative featuring an acidic carboxyl group[1]. While it is a highly valuable building block in pharmaceutical synthesis and drug development, its chemical structure makes it a potent irritant. The electron-rich pyrrole ring can undergo auto-oxidation, and the acidic moiety readily interacts with biological nucleophiles in the skin and mucous membranes[2].

Table 1: GHS Hazard Classifications & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic CausalityMitigation Strategy
H315 Causes skin irritationThe acidic carboxyl group disrupts the lipid bilayer of the stratum corneum, leading to localized inflammation and protein denaturation[2].Chemical-resistant gloves (Nitrile/Butyl).
H319 Causes serious eye irritationFine crystalline powder adheres to the moist surface of the cornea, causing rapid pH shifts and physical micro-abrasions[2].Tight-fitting safety goggles (No standard glasses).
H335 May cause respiratory irritationInhalation of airborne particulates interacts with the mucosal lining of the respiratory tract, triggering an acute histamine response[2].N95/FFP3 Respirator & Fume Hood handling.

Core Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the pure solid form of 4-Methoxy-1H-pyrrole-2-carboxylic acid and its behavior when dissolved in various carrier solvents.

  • Eye Protection: Tight-fitting, indirect-vented safety goggles (compliant with ANSI Z87.1 or EN 166). Causality: Standard safety glasses lack orbital seals and are entirely insufficient against airborne powder hazards.

  • Respiratory Protection: An N95 (US) or FFP2/FFP3 (EU) particulate respirator is mandatory if weighing the powder outside of a ventilated enclosure.

  • Body Protection: A flame-resistant (FR) or 100% cotton lab coat with knit cuffs to prevent wrist exposure. Avoid synthetic fabrics (like polyester) which can melt into the skin in the event of a secondary fire hazard during synthesis.

The Solvent-Glove Causality Paradox

A critical failure point in laboratory safety is assuming that a glove suitable for a dry powder is also suitable for that powder in solution. If you dissolve 4-Methoxy-1H-pyrrole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO)—a common solvent for pyrrole derivatives—you must switch from Nitrile to Butyl rubber gloves[3]. DMSO acts as a rapid permeation enhancer; it will degrade standard nitrile within minutes, carrying the dissolved acidic compound directly across your skin barrier.

Table 2: Glove Material Compatibility Matrix for Solutions

Solvent CarrierRecommended Glove MaterialBreakthrough TimeCausality & Degradation Risk
None (Dry Solid) Nitrile (0.11 mm min.)> 480 minsExcellent physical barrier against solid organic acids. No chemical degradation[3].
DMSO Butyl Rubber> 480 minsDMSO rapidly permeates Nitrile, acting as a Trojan horse for the dissolved acid[3].
Methanol / Ethanol Nitrile or Neoprene~ 30-60 minsAlcohols slowly degrade standard nitrile. Double-gloving is recommended for extended handling.
Dichloromethane Silver Shield / PVA< 10 mins (Nitrile)DCM instantly permeates Nitrile and Latex. Specialized PVA gloves are required.

Operational Workflow & Handling Protocol

Below is the self-validating protocol for handling the compound. Every step is designed to minimize aerosolization and exposure.

Step-by-Step Handling Methodology:

  • Ventilation Verification: Verify the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Gowning: Don the cotton lab coat, safety goggles, and double-glove (Nitrile inner; Butyl outer if anticipating DMSO usage).

  • Static Mitigation (Critical Step): Wipe the exterior of the chemical container and the weighing spatula with a slightly damp, lint-free cloth. Causality: This eliminates static charge, which is the primary cause of fine powders aerosolizing and escaping the weighing boat.

  • Chemical Transfer: Use a static-free, grounded spatula to transfer the solid into a pre-weighed, sealable glass vial.

  • Containment: Cap the vial securely inside the fume hood before transporting it to the reaction station to prevent cross-contamination of laboratory airspace.

HandlingWorkflow Start 1. Risk Assessment & Fume Hood Check PPE 2. PPE Gowning (Goggles, Coat, Gloves) Start->PPE Static 3. Static Mitigation (Damp Wipe Tools) PPE->Static Transfer 4. Chemical Transfer & Weighing Static->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillResp Initiate Wet-Wipe Spill Protocol SpillCheck->SpillResp Yes Seal 5. Seal Vial Inside Hood SpillCheck->Seal No Decon 6. Decontamination & Degowning SpillResp->Decon Seal->Decon Disposal 7. Hazardous Waste Disposal Decon->Disposal

Safe Handling & Spill Response Workflow for 4-Methoxy-1H-pyrrole-2-carboxylic acid.

Decontamination & Spill Response Plan

A spill of 4-Methoxy-1H-pyrrole-2-carboxylic acid requires immediate, methodical action to prevent respiratory exposure and surface corrosion[2].

Step-by-Step Spill Protocol:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity and ensure the room's exhaust system is operating at maximum capacity.

  • PPE Upgrade: Don an N95/FFP3 respirator immediately if the spill occurred outside of the fume hood.

  • Wet-Wipe Containment: Do not dry sweep. Causality: Dry sweeping aerosolizes the irritant powder, maximizing the H335 respiratory hazard. Instead, cover the spill with paper towels dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the acidic carboxyl group.

  • Collection: Carefully scoop the dampened, neutralized material using a non-sparking plastic dustpan and place it into a sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water, followed by a 70% ethanol wipe-down to remove any residual organic pyrrole derivatives.

Waste Disposal Logistics

Proper segregation of waste prevents dangerous downstream chemical incompatibilities.

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a designated, labeled solid hazardous waste bin. Do not dispose of in municipal trash.

  • Liquid Waste: If the acid is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), the waste must be collected in a compatible, clearly labeled organic waste carboy. Causality: Do not mix with highly acidic aqueous waste unless neutralized, as the electron-rich pyrrole ring can polymerize under strongly acidic conditions, generating unwanted heat and pressure in the waste carboy.

References

  • Title: Ansell Chemical Resistance Guide: Permeation & Degradation Data (8th Edition) Source: Manuals.plus (Ansell) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1h-pyrrole-2-carboxylic acid
Reactant of Route 2
4-Methoxy-1h-pyrrole-2-carboxylic acid
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